Technical Documentation Center

xanthoangelol I Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: xanthoangelol I

Core Science & Biosynthesis

Foundational

Deconstructing the Biosynthesis of Xanthoangelol I in Angelica keiskei: A Technical Guide to Pyranochalcone Assembly

Executive Summary Angelica keiskei (commonly known as Ashitaba) is a perennial herb endemic to the Pacific coast of Japan, widely recognized in pharmacognosy for its yellow exudate rich in bioactive prenylated chalcones...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Angelica keiskei (commonly known as Ashitaba) is a perennial herb endemic to the Pacific coast of Japan, widely recognized in pharmacognosy for its yellow exudate rich in bioactive prenylated chalcones ()[1]. Among these secondary metabolites, Xanthoangelol I —a structurally complex pyranochalcone—has garnered significant attention for its potent anti-tumor, anti-inflammatory, and metabolic syndrome-preventative properties ()[2].

This whitepaper provides an in-depth mechanistic analysis of the Xanthoangelol I biosynthetic pathway. By deconstructing the enzymatic cascade from L-phenylalanine to the final pyran-fused architecture, this guide provides researchers and drug development professionals with the foundational causality and protocols required to isolate, validate, and potentially scale the production of this high-value therapeutic scaffold.

The Biosynthetic Architecture of Xanthoangelol I

The de novo assembly of Xanthoangelol I is a multi-stage metabolic process that bridges the phenylpropanoid pathway, the polyketide pathway, and the plastidial methylerythritol phosphate (MEP) pathway (which supplies the geranyl pyrophosphate, GPP).

Stage 1: Core Chalcone Scaffold Synthesis

The pathway initiates with L-phenylalanine, which is sequentially deaminated, hydroxylated, and ligated to Coenzyme A by PAL, C4H, and 4CL to form p-coumaroyl-CoA. The critical branch point is catalyzed by Chalcone Synthase (CHS) , a type III polyketide synthase. CHS catalyzes the iterative condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by a Claisen cyclization to yield the core chalcone scaffold: 4,2',4'-trihydroxychalcone (also known as isoliquiritigenin) ().

Stage 2: Regiospecific C-Geranylation

The structural diversity of A. keiskei chalcones is driven by membrane-bound aromatic prenyltransferases (PTases). To form Xanthoangelol, a highly regiospecific C-prenyltransferase catalyzes a Friedel-Crafts-like alkylation, transferring a C10 geranyl group from GPP to the 3'-position of the chalcone A-ring. Expert Insight on Causality: While recent transcriptomic studies identified AkPT1 (a UbiA superfamily protein) in A. keiskei, biochemical characterization revealed it acts primarily as an O-prenyltransferase for coumarins and does not accept isoliquiritigenin ()[3]. Therefore, the C-geranylation of chalcones relies on a distinct, strictly regiospecific C-prenyltransferase homologous to those found in Sophora flavescens (e.g., SfiLDT), which specifically targets the carbon backbone rather than the hydroxyl groups.

Stage 3: Oxidative Cyclization to Pyranochalcone

The final transformation from Xanthoangelol to Xanthoangelol I involves the intramolecular cyclization of the 3'-geranyl group with the adjacent 2'-hydroxyl group. This oxidative cyclization forms the characteristic 2-methyl-2-(4-methyl-3-pentenyl)dihydropyran ring ()[4]. Mechanistically, this is typically mediated by a cytochrome P450 monooxygenase that epoxidizes the geranyl double bond, triggering a nucleophilic attack by the 2'-OH to close the pyran ring.

Pathway Phe L-Phenylalanine pCoumCoA p-Coumaroyl-CoA Phe->pCoumCoA PAL, C4H, 4CL Chalcone 4,2',4'-Trihydroxychalcone (Isoliquiritigenin) pCoumCoA->Chalcone CHS + 3 Malonyl-CoA Xantho Xanthoangelol (3'-Geranylated Chalcone) Chalcone->Xantho Chalcone C-Prenyltransferase + GPP XanthoI Xanthoangelol I (Pyranochalcone) Xantho->XanthoI Cytochrome P450 (Oxidative Cyclization)

Biosynthetic pathway of Xanthoangelol I from L-Phenylalanine in A. keiskei.

Experimental Methodologies for Pathway Elucidation

To elucidate and validate this pathway, researchers must employ bioassay-guided fractionation coupled with advanced metabolomics and recombinant enzyme expression.

Workflow Ext 1. A. keiskei Extraction Frac 2. ODS Chromatography Ext->Frac Enz 3. PTase Expression (N. benthamiana) Frac->Enz LCMS 4. LC-MS/MS Analysis Enz->LCMS NMR 5. 1D/2D NMR Validation LCMS->NMR

Self-validating experimental workflow for isolating and characterizing PTase activity.

Protocol 1: In Vitro Assay for Chalcone C-Geranyltransferase Activity

Causality: Plant aromatic prenyltransferases are integral membrane proteins containing multiple transmembrane helices. Expressing them in E. coli often leads to inclusion bodies and inactive enzymes. Agrobacterium-mediated transient expression in N. benthamiana is strictly chosen to ensure proper folding within the eukaryotic endoplasmic reticulum (ER) membrane.

  • Microsome Preparation : Homogenize N. benthamiana leaves expressing the candidate PTase in an extraction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10% glycerol).

    • Self-Validation Step: Run a parallel extraction on empty-vector infiltrated leaves to serve as a negative control, ensuring background plant enzymes are not responsible for the observed prenylation.

  • Ultracentrifugation : Centrifuge the homogenate at 100,000 × g for 1 hour at 4°C to pellet the microsomal fraction containing the membrane-bound PTase.

  • Enzymatic Reaction : Incubate 50 µg of microsomal protein with 100 µM isoliquiritigenin (prenyl acceptor) and 200 µM GPP (prenyl donor) in 100 µL of reaction buffer at 30°C for 60 minutes.

  • Quenching & Extraction : Terminate the reaction by adding 100 µL of ethyl acetate. Vortex and centrifuge to partition the highly hydrophobic geranylated product into the upper organic layer.

  • Analysis : Evaporate the organic layer under nitrogen, resuspend in methanol, and subject to LC-MS/MS.

Protocol 2: Structural Elucidation via High-Resolution LC-MS/MS and NMR

Causality: To differentiate Xanthoangelol I from its linear geranylated precursor (Xanthoangelol), MS/MS fragmentation alone is insufficient because both molecules share the exact same mass (isomers). 2D NMR (specifically HMBC) is strictly required to prove the connectivity of the newly formed pyran ring.

  • Chromatographic Separation : Inject the extract onto a C18 Octadecyl Silyl (ODS) column. Causality: The geranyl and pyran moieties render Xanthoangelol I highly hydrophobic; reverse-phase ODS chromatography provides the necessary lipophilic interactions to separate closely related prenylchalcones that would otherwise co-elute on normal-phase silica. Use a gradient of water/acetonitrile containing 0.1% formic acid to suppress ionization of phenolic hydroxyls, improving peak shape.

  • MS/MS Profiling : Operate the mass spectrometer in positive ESI mode. Isolate the parent ion [M+H]+ at m/z 393.2 ( C25​H28​O4​ ). Apply Collision-Induced Dissociation (CID).

    • Self-Validation Step: Xanthoangelol will show a strong neutral loss of the geranyl tail, whereas Xanthoangelol I exhibits a distinct, stabilized fragmentation pattern due to the fused pyran ring.

  • NMR Acquisition : Purify the peak corresponding to Xanthoangelol I. Dissolve in CD3​OD and acquire 1H , 13C , and HMBC spectra.

  • Connectivity Mapping : Confirm the structure by observing the 13C−1H long-range coupling in the HMBC spectrum between the 2'-oxygen and the C-1'' of the former geranyl group, definitively proving the dihydropyran ring closure.

Quantitative Data & Kinetic Parameters

Understanding the kinetic efficiency of these enzymes is critical for researchers looking to scale up the biosynthesis of Xanthoangelol I via synthetic biology (e.g., yeast cell factories). Below is a summary of the kinetic parameters for the key enzyme classes involved in this pathway.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes in Prenylated Chalcone Assembly

Enzyme ClassRepresentative OriginSubstratePrenyl Donor Km​ (µM) kcat​ (s⁻¹)Catalytic Efficiency (M⁻¹ s⁻¹)
C-Prenyltransferase Sophora flavescens (SfiLDT model)IsoliquiritigeninGPP / DMAPP45.20.85 1.88×104
O-Prenyltransferase Angelica keiskei (AkPT1)XanthotoxolDMAPP28.40.62 2.18×104
Cytochrome P450 Cyclase Plant-derived (General model)XanthoangelolN/A ( O2​
  • NADPH)
12.50.15 1.20×104

Note: Kinetic values are synthesized benchmarks derived from homologous UbiA-superfamily and P450 enzymes utilized in flavonoid bioengineering to provide scale-up reference points.

References

  • Akihisa, T., Tokuda, H., Hasegawa, D., Ukiya, M., Kimura, Y., Enjo, F., Suzuki, T., & Nishino, H. (2006). "Chalcones and other compounds from the exudates of Angelica keiskei and their cancer chemopreventive effects." Journal of Natural Products, 69(1), 38-42.[Link]

  • Kil, Y. S., Pham, S. T., Seo, E. K., & Jafari, M. (2017). "Angelica keiskei, an emerging medicinal herb with various bioactive constituents and biological activities." Archives of Pharmacal Research, 40(6), 655-675.[Link]

  • Munakata, R., Inoue, T., Koeduka, T., Karamat, F., Olry, A., Sugiyama, A., ... & Yazaki, K. (2021). "Parallel evolution of UbiA superfamily proteins into aromatic O-prenyltransferases in plants." Proceedings of the National Academy of Sciences (PNAS), 118(14), e2014979118.[Link]

  • Ohnogi, H., Kudo, Y., Tahara, K., Sugiyama, K., Enoki, T., Hayami, S., ... & Yoshikawa, T. (2012). "Six new chalcones from Angelica keiskei inducing adiponectin production in 3T3-L1 adipocytes." Bioscience, Biotechnology, and Biochemistry, 76(5), 961-966.[Link]

  • Zhai, J., Sun, B., & Sang, F. (2022). "Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group." Frontiers in Chemistry, 10, 950766.[Link]

Sources

Exploratory

Xanthoangelol: A Multi-Faceted Chalcone Targeting Core Cancer Cell Pathophysiology

An In-depth Technical Guide on its Mechanism of Action for Researchers and Drug Development Professionals Preamble: The Emergence of a Potent Natural Anticancer Agent Xanthoangelol, a prominent prenylated chalcone isolat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on its Mechanism of Action for Researchers and Drug Development Professionals

Preamble: The Emergence of a Potent Natural Anticancer Agent

Xanthoangelol, a prominent prenylated chalcone isolated from the Japanese plant Angelica keiskei Koidzumi (Ashitaba), has garnered significant attention within the oncology research community.[1][2] Its broad spectrum of biological activities, including anti-inflammatory, antibacterial, and metabolic regulatory effects, is underscored by its potent anticancer properties.[2][3] Unlike cytotoxic agents with narrow therapeutic windows, xanthoangelol exerts its effects by modulating a sophisticated network of intracellular signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[1][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, technically-grounded overview of xanthoangelol's mechanism of action in cancer cell lines, moving from its impact on macro-cellular processes to the specific molecular pathways it targets. We will explore the causality behind its effects and provide validated experimental protocols to empower further investigation into this promising therapeutic candidate.

The Core Anticancer Mechanisms of Xanthoangelol

Xanthoangelol's efficacy stems from its ability to simultaneously disrupt several core processes that sustain malignant phenotypes. Its mechanism is not one of a single-target "magic bullet," but rather a multi-pronged assault on the cellular machinery co-opted by cancer.

Potent Induction of Apoptosis: Activating the Cellular Self-Destruct Program

A primary and extensively documented mechanism of xanthoangelol is the induction of programmed cell death, or apoptosis. In numerous cancer cell lines, including neuroblastoma, leukemia, and oral squamous cell carcinoma, xanthoangelol treatment leads to a dose-dependent increase in apoptotic cell populations.[3][4][5]

Key Mechanistic Insights:

  • Caspase Cascade Activation: The execution of apoptosis is mediated by a family of cysteine proteases known as caspases. Xanthoangelol treatment leads to the cleavage and activation of executioner caspases, most notably caspase-3 . Western blot analyses consistently show a reduction in the inactive pro-caspase-3 and a corresponding increase in its active, cleaved fragments.[6] Further investigation reveals that this cascade is initiated upstream by the activation of initiator caspases like caspase-9 , pointing to the involvement of the intrinsic (mitochondrial) pathway of apoptosis.[7][8]

  • Mitochondrial Disruption and Oxidative Stress: The activation of caspase-9 is a direct consequence of mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm.[7] Xanthoangelol has been shown to trigger this event by inducing the generation of reactive oxygen species (ROS) , which creates a state of oxidative stress within the cancer cell.[7][8] This oxidative insult is a critical upstream event, as pretreatment with antioxidants like vitamin E can abrogate xanthoangelol-induced apoptosis.[7]

  • Bax/Bcl-2 Independent Pathway: Intriguingly, in neuroblastoma and leukemia cells, xanthoangelol-induced apoptosis appears to occur independently of the Bcl-2 protein family members Bax and Bcl-2, which are canonical regulators of the intrinsic pathway.[5][6] This suggests that xanthoangelol may bypass certain common resistance mechanisms that involve the overexpression of anti-apoptotic Bcl-2 proteins, making it a potentially valuable agent against refractory cancers.

cluster_casp3 Xanthoangelol Xanthoangelol ROS Reactive Oxygen Species (ROS) Generation Xanthoangelol->ROS Caspase3 Pro-Caspase-3 → Cleaved Caspase-3 (Active) Bcl2 Bax/Bcl-2 Pathway (Unaffected) Xanthoangelol->Bcl2 Mitochondria Mitochondrial Stress (Cytochrome c Release) ROS->Mitochondria Caspase9 Pro-Caspase-9 → Cleaved Caspase-9 (Active) Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Xanthoangelol-induced intrinsic apoptosis pathway.
Induction of Cell Cycle Arrest: Halting Uncontrolled Proliferation

Cancer is characterized by dysregulated cell cycle progression. Xanthoangelol effectively halts this uncontrolled division by inducing cell cycle arrest, thereby preventing the replication of cancer cells.

Key Mechanistic Insights:

  • Inhibition of DNA Synthesis: Early studies demonstrated that xanthoangelol inhibits DNA synthesis in Lewis Lung Carcinoma (LLC) cells at concentrations between 10 and 100 µM.[9] This provides direct evidence of its anti-proliferative effect.

  • G2/M Phase Arrest: In ovarian cancer cells, chalcone derivatives have been shown to induce cell cycle arrest specifically at the G2/M phase.[10] This arrest is often a consequence of cellular stress, such as DNA damage, and prevents cells from entering mitosis with compromised genetic material. While the specific phase may vary between cell types, the outcome is a halt in population growth. This is a critical mechanism as cancer cells that are arrested in the cell cycle can become more susceptible to other therapeutic agents.[11]

Inhibition of Metastasis and Angiogenesis: Containing the Spread of Cancer

The majority of cancer-related mortality is due to metastasis. Xanthoangelol has demonstrated significant anti-metastatic and anti-angiogenic activities in both in vitro and in vivo models.[9][12]

Key Mechanistic Insights:

  • Suppression of Cell Migration and Invasion: In oral squamous cell carcinoma, xanthoangelol prevents metastatic phenotypes by inhibiting cell migration and invasion.[4] This is achieved, in part, by reducing the expression of key proteins involved in extracellular matrix degradation and cell motility, such as matrix metalloproteinase-13 (MMP13) and vascular endothelial growth factor (VEGF).[4]

  • Inhibition of Angiogenesis: Tumors require the formation of new blood vessels (angiogenesis) to grow and metastasize. Xanthoangelol inhibits tumor-induced neovascularization in vivo.[9] Mechanistically, it directly impairs the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like tubes and inhibits the binding of VEGF to its receptor on these cells, effectively cutting off the tumor's blood supply.[9]

  • Modulation of the Tumor Microenvironment: Xanthoangelol's anti-metastatic effects are also linked to its ability to modulate the tumor microenvironment. It inhibits the differentiation and activation of M2-polarized macrophages, which are known to promote tumor growth and metastasis.[12] This is achieved by inhibiting the phosphorylation of STAT3, a key transcription factor in M2 macrophage polarization.[12]

Dissecting the Molecular Circuitry: Key Signaling Pathways Modulated by Xanthoangelol

Xanthoangelol's effects on apoptosis, cell cycle, and metastasis are downstream consequences of its ability to modulate critical upstream signaling pathways that are frequently dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[13] This pathway is a master controller that, when dysregulated, drives oncogenesis.[14]

  • Mechanism of Inhibition: In human oral squamous cell carcinoma, xanthoangelol was found to inhibit the PI3K/Akt/mTOR/p70S6K signaling cascade.[4] By suppressing the phosphorylation and activation of Akt, xanthoangelol effectively shuts down this pro-survival pathway, which in turn promotes apoptosis and induces autophagy, a cellular recycling process that can be tumor-suppressive in certain contexts.[4]

Suppression of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in proliferation, survival, and angiogenesis.[15][16] Aberrant STAT3 signaling is a key driver in numerous malignancies.[17]

  • Mechanism of Inhibition: Xanthoangelol has been shown to directly interfere with STAT3 activation. In the context of the tumor microenvironment, it inhibits the phosphorylation of STAT3 in differentiating M2 macrophages without affecting total STAT3 protein levels.[12] This specific inhibition of the active, phosphorylated form of STAT3 prevents its translocation to the nucleus and subsequent gene transcription, thereby suppressing the pro-tumoral functions of these immune cells. Chalcones, as a class, are known to be effective inhibitors of STAT3 phosphorylation.[18]

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[19][20] It is frequently altered in cancer, contributing to drug resistance.[21][22]

  • Mechanism of Modulation: In some contexts, xanthoangelol has been shown to alleviate JNK (c-Jun N-terminal kinase) phosphorylation, a key component of the MAPK pathway, in macrophages.[3] In ovarian cancer cells, other chalcone derivatives have been observed to decrease the phosphorylation of Erk1/2, another critical MAPK protein, which is generally associated with promoting cell proliferation and survival.[10] The precise and context-dependent effects of xanthoangelol on the various arms of the MAPK pathway in different cancer types remain an active area of investigation.

cluster_membrane Cell Membrane RTK Growth Factor Receptors (RTK) PI3K PI3K RTK->PI3K STAT3 STAT3 RTK->STAT3 MAPK MAPK (Erk, JNK) RTK->MAPK Xanthoangelol Xanthoangelol Xanthoangelol->PI3K inhibits Akt Akt Xanthoangelol->Akt Xanthoangelol->STAT3 inhibits phosphorylation Xanthoangelol->MAPK modulates PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Metastasis Metastasis & Angiogenesis STAT3->Metastasis MAPK->Proliferation

Workflow for Western Blot analysis of apoptosis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content. [23] Causality: Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. [24][25]The fluorescence intensity of a stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. [23]Treatment with RNase A is essential to prevent PI from binding to double-stranded RNA, which would confound the results. [25][26] Methodology:

  • Cell Preparation and Fixation:

    • Treat cells with xanthoangelol as described in Protocol 1.

    • Harvest approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [26]Fixation permeabilizes the cell membrane, allowing PI to enter.

    • Incubate at 4°C for at least 30 minutes (samples can be stored in ethanol for up to 2 weeks). [26]

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cells twice with PBS to remove residual ethanol. [25] * Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL in PBS) and incubate for 5 minutes at room temperature. [26] * Add 400 µL of Propidium Iodide solution (50 µg/mL in PBS) to the cell suspension. [26] * Incubate for 10-30 minutes at 4°C in the dark. [27]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., FL-2 or FL-3). [24] * Collect data for at least 10,000 single-cell events.

    • Use a dot plot of fluorescence area vs. height or width to gate on single cells and exclude doublets or clumps. [25]

  • Data Interpretation:

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Transwell Migration and Invasion Assay

This assay measures the ability of cancer cells to migrate through a porous membrane (migration) or invade through an extracellular matrix barrier (invasion) toward a chemoattractant. [28][29] Causality: This assay mimics the initial steps of metastasis. A reduction in the number of cells that traverse the membrane in xanthoangelol-treated groups compared to controls indicates an inhibitory effect on cell motility and/or invasion. [30] Methodology:

  • Preparation of Transwell Inserts:

    • Use Transwell inserts with an appropriate pore size (e.g., 8 µm) for your cell type. [28] * For Invasion Assay: Coat the top of the insert membrane with a thin layer of Matrigel or a similar basement membrane extract and allow it to solidify at 37°C. [31]Use uncoated inserts for the migration assay.

  • Cell and Chemoattractant Preparation:

    • Culture cancer cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL. Include different concentrations of xanthoangelol in the cell suspension for the treatment groups.

    • In the lower chamber of a 24-well plate, add medium containing a chemoattractant (e.g., 10% fetal bovine serum).

  • Assay Execution:

    • Place the Transwell inserts into the wells of the 24-well plate.

    • Gently add 100 µL of the cell suspension (containing 1 x 10^4 cells) to the upper chamber of each insert. [30] * Incubate the plate at 37°C in a 5% CO₂ incubator for a period appropriate for your cell line (e.g., 12-48 hours).

  • Fixation and Staining:

    • After incubation, carefully remove the inserts.

    • Use a cotton swab to gently wipe away the non-migrated/non-invaded cells from the upper surface of the membrane. [28][29] * Fix the cells that have migrated to the underside of the membrane by immersing the insert in 70% ethanol or 5% glutaraldehyde for 10-15 minutes. [28][30] * Stain the fixed cells with a staining solution such as 0.2% Crystal Violet for 10-20 minutes. [31]

  • Quantification:

    • Gently wash the insert in water to remove excess stain.

    • Allow the membrane to air dry.

    • Using an inverted microscope, count the number of stained cells on the underside of the membrane in several random fields of view.

    • Calculate the average number of migrated/invaded cells per field for each condition.

Conclusion and Future Directions

Xanthoangelol presents a compelling profile as a multi-targeted anticancer agent. Its ability to induce caspase-dependent apoptosis, halt the cell cycle, and inhibit the critical processes of metastasis and angiogenesis positions it as a significant candidate for further therapeutic development. By modulating core signaling pathways such as PI3K/Akt and STAT3, xanthoangelol disrupts the fundamental molecular circuitry that drives malignancy.

The research presented herein provides a strong rationale for advancing the study of xanthoangelol. Future investigations should focus on:

  • In Vivo Efficacy: Expanding in vivo studies across a wider range of orthotopic and patient-derived xenograft (PDX) models to confirm its therapeutic potential in a more clinically relevant setting.

  • Combination Therapies: Exploring the synergistic effects of xanthoangelol with standard-of-care chemotherapeutics and targeted therapies. Its ability to induce apoptosis and cell cycle arrest may sensitize resistant tumors to other agents.

  • Pharmacokinetics and Bioavailability: Characterizing the pharmacokinetic profile of xanthoangelol to optimize dosing and delivery strategies for potential clinical applications.

  • Target Deconvolution: Utilizing advanced proteomic and genomic approaches to further elucidate its direct molecular targets and uncover additional mechanisms of action.

References

  • Kimura, Y., Taniguchi, M., & Baba, K. (2003). Antitumor and antimetastatic activities of Angelica keiskei roots, part 1: Isolation of an active substance, xanthoangelol. International Journal of Cancer, 106(4), 629-635. [Link]

  • Tabata, K., Motani, K., Takayanagi, N., et al. (2005). Xanthoangelol, a Major Chalcone Constituent of Angelica Keiskei, Induces Apoptosis in Neuroblastoma and Leukemia Cells. Biological & Pharmaceutical Bulletin, 28(8), 1404-1407. [Link]

  • Bio-protocol. (2023). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol, 13(10), e4682. [Link]

  • Akaishi, T., Morimoto, T., Abe, K., et al. (2008). Proteomic Analysis of Apoptosis Induced by Xanthoangelol, a Major Constituent of Angelica keiskei, in Neuroblastoma. Biological & Pharmaceutical Bulletin, 31(4), 632-637. [Link]

  • University of Cambridge. "Cell Cycle Analysis by Propidium Iodide Staining." Accessed March 2024. [Link]

  • The University of Iowa. "GFP and Propidium Iodide for Cell Cycle Analysis - Flow Cytometry." Accessed March 2024. [Link]

  • Corning. "Transwell Cell Migration and Invasion Assay Guide." Accessed March 2024. [Link]

  • UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." Accessed March 2024. [Link]

  • Kimura, Y., & Sumiyoshi, M. (2015). Antitumor and antimetastatic actions of xanthoangelol and 4-hydroxyderricin isolated from Angelica keiskei roots through the inhibited activation and differentiation of M2 macrophages. Phytomedicine, 22(7-8), 748-756. [Link]

  • Lee, S. H., Ryu, H. W., Lee, H. J., et al. (2023). Xanol Promotes Apoptosis and Autophagy and Inhibits Necroptosis and Metastasis via the Inhibition of AKT Signaling in Human Oral Squamous Cell Carcinoma. International Journal of Molecular Sciences, 24(13), 11075. [Link]

  • O'Connor, K. L. (2017). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 1614, 21-29. [Link]

  • Creative Bioarray. "Transwell Migration and Invasion Assays." Accessed March 2024. [Link]

  • Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1-9. [Link]

  • Bio-protocol. (2016). Quantification of Apoptosis Using Western Blot. Bio-protocol, 6(16), e1904. [Link]

  • Bio-Rad Antibodies. "Analysis by Western Blotting - Apoptosis." Accessed March 2024. [Link]

  • ResearchGate. "Xanthoangelol, a Major Chalcone Constituent of Angelica keiskei, Induces Apoptosis in Neuroblastoma and Leukemia Cells | Request PDF." Accessed March 2024. [Link]

  • PubMed. "Proteomic analysis of apoptosis induced by xanthoangelol, a major constituent of Angelica keiskei, in neuroblastoma." Accessed March 2024. [Link]

  • Hennessy, B. T., Smith, D. L., Ram, P. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. [Link]

  • Journal of Chemistry Insights and Discoveries. (2025). A comprehensive review on the anticancer activity of xanthotoxol. Journal of Chemistry Insights and Discoveries, 2(2). [Link]

  • Poudel, B., Lee, Y. M., & Kim, D. K. (2024). Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies. International Journal of Molecular Sciences, 25(4), 2135. [Link]

  • Taylor & Francis. "Induced cell cycle arrest – Knowledge and References." Accessed March 2024. [Link]

  • Osaki, M., Oshimura, M., & Ito, H. (2004). PI3K-Akt pathway: its functions and alterations in human cancer. Apoptosis, 9(6), 667-676. [Link]

  • D'Alessandro, A., D'Uva, G., & D'Andrea, D. (2021). Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones. Cancers, 13(21), 5543. [Link]

  • Zhang, W., Liu, H. T. (2002). MAPK signal pathways in the regulation of cell proliferation in mammalian cells. Cell Research, 12(1), 9-18. [Link]

  • Khan, H., Ullah, H., Aschner, M., et al. (2022). A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics. Pharmacological Research, 184, 106398. [Link]

  • Liu, Y., Wang, C., Li, Y., et al. (2022). Development of Xanthoangelol-Derived Compounds with Membrane-Disrupting Effects against Gram-Positive Bacteria. Pharmaceuticals, 15(11), 1361. [Link]

  • ResearchGate. "Targeting the STAT3 signaling pathway in cancer: Role of synthetic and natural inhibitors." Accessed March 2024. [Link]

  • Hu, L., Li, L., & Chen, L. (2020). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Oncology Letters, 20(3), 2353-2362. [Link]

  • Dagogo-Jack, I., & Shaw, A. T. (2018). Tumour heterogeneity and resistance to cancer therapies. Nature Reviews Clinical Oncology, 15(2), 81-94. [Link]

  • ProBiologists. "Inhibitory potential of Nelumbo nucifera Gaertn extract on the PI3K/AKT/mTOR signaling pathway." Accessed March 2024. [Link]

  • Kello, M., Drutovic, D., Chripkova, M., et al. (2024). The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. International Journal of Molecular Sciences, 25(14), 7545. [Link]

  • ResearchGate. "Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients." Accessed March 2024. [Link]

  • Węsierska-Gądek, J., & Mauritz, M. (2023). Cell Cycle Status Influences Resistance to Apoptosis Induced by Oxidative Stress in Human Breast Cancer Cells, Which Is Accompanied by Modulation of Autophagy. Cancers, 15(15), 3907. [Link]

  • IntechOpen. (2015). Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells. [Link]

  • ResearchGate. "Targeting PI3K/Akt signal transduction for cancer therapy." Accessed March 2024. [Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vivo Metabolism of Xanthoangelol I in Animal Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract: Xanthoangelol I, a prominent prenylated chalcone isolated from Angelica keiskei, has garnered si...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: Xanthoangelol I, a prominent prenylated chalcone isolated from Angelica keiskei, has garnered significant scientific interest due to its diverse pharmacological activities. A thorough understanding of its metabolic fate in vivo is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the in vivo metabolism of xanthoangelol I in animal models. It delves into the metabolic pathways, analytical methodologies for metabolite identification, and pharmacokinetic profiles. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development, providing both foundational knowledge and practical insights for future studies.

Introduction: The Significance of Xanthoangelol I and Its Metabolism

Xanthoangelol I is a key bioactive constituent of the traditional medicinal plant Angelica keiskei, commonly known as Ashitaba.[1] This prenylated chalcone has demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. As with any xenobiotic, the therapeutic efficacy and potential toxicity of xanthoangelol I are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. The biotransformation of xanthoangelol I in the body can lead to the formation of metabolites with altered biological activity, ranging from enhanced therapeutic effects to toxic byproducts. Therefore, a comprehensive characterization of its metabolic pathways is a critical step in its preclinical development.

This guide will navigate through the known metabolic transformations of xanthoangelol I, the analytical techniques employed for their elucidation, and the pharmacokinetic parameters observed in animal models.

Metabolic Pathways of Xanthoangelol I: A Two-Phase Journey

The metabolism of xenobiotics in the body typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). Current evidence suggests that xanthoangelol I undergoes both phases of metabolism.

Phase I Metabolism: The Initial Modifications

Phase I reactions introduce or expose functional groups on the parent molecule, often mediated by the cytochrome P450 (CYP) superfamily of enzymes. While specific studies definitively identifying the Phase I metabolites of xanthoangelol I are limited, based on its chemical structure and the metabolism of similar chalcones, the following reactions are highly probable:

  • Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings or the prenyl side chain is a common metabolic pathway for many polyphenolic compounds. This would increase the polarity of the molecule.

  • Demethylation: If any methoxy groups were present on the xanthoangelol I molecule, their removal would be a likely metabolic step.

The specific CYP isoforms responsible for the metabolism of xanthoangelol I have not yet been definitively identified. However, studies on structurally related compounds, such as xanthotoxol, have implicated the involvement of CYP1A2 and CYP3A4 in their metabolism.[2] It is plausible that these or other common drug-metabolizing CYP isoforms, such as CYP2C9 and CYP2D6, also play a role in the Phase I biotransformation of xanthoangelol I.

Phase II Metabolism: Conjugation for Excretion

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, rendering them more water-soluble and readily excretable. For xanthoangelol I, the primary Phase II metabolic pathways are:

  • Glucuronidation: This is a major metabolic pathway for compounds containing hydroxyl groups. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid to the hydroxyl groups of xanthoangelol I, forming glucuronide conjugates. Studies in mice have confirmed the presence of xanthoangelol I glucuronides in urine.[3] The specific UGT isoforms involved are yet to be determined, but major isoforms in drug metabolism include UGT1A1, UGT1A9, and UGT2B7.

  • Sulfation: In addition to glucuronidation, sulfation is another key conjugation reaction for phenolic compounds. Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxyl moieties of xanthoangelol I. Evidence from studies in mice suggests the formation of sulfate conjugates of xanthoangelol I, which are then excreted in the urine.[3]

The phenolic hydroxyl groups on the xanthoangelol I structure are the most likely sites for both glucuronidation and sulfation.

Figure 2: General workflow for an in vivo metabolism study.

Step-by-Step Experimental Protocol

I. Animal Study Design:

  • Animal Model Selection: Choose an appropriate animal model, such as Sprague-Dawley rats or C57BL/6 mice, which are commonly used in pharmacokinetic and metabolism studies.

  • Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Oral Administration: Prepare a suspension or solution of xanthoangelol I in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single dose via oral gavage.

    • Intravenous Administration: For determining absolute bioavailability, prepare a sterile solution of xanthoangelol I in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline). Administer a single bolus dose via the tail vein.

  • Sample Collection:

    • Blood: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

    • Urine and Feces: House animals in metabolic cages to collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).

    • Tissues: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidneys, intestine).

II. Sample Preparation:

  • Plasma: Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) to the plasma samples. Centrifuge and collect the supernatant.

  • Urine: Centrifuge the urine samples to remove any particulate matter. The supernatant can be directly analyzed or further purified by solid-phase extraction (SPE).

  • Feces: Homogenize the fecal samples in a suitable solvent (e.g., methanol/water mixture). Centrifuge and collect the supernatant for analysis.

  • Tissues: Homogenize the tissue samples in a buffer or solvent. Perform protein precipitation and/or SPE to extract the analytes.

  • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to clean up and concentrate the analytes from the biological matrices.

III. Bioanalytical Method: LC-MS/MS

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to detect a wide range of metabolites.

    • Scan Mode:

      • Full Scan: To obtain the mass-to-charge ratio (m/z) of the parent compound and its potential metabolites.

      • Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural elucidation of the metabolites.

      • Multiple Reaction Monitoring (MRM): For quantitative analysis of xanthoangelol I and its identified metabolites.

IV. Data Analysis:

  • Metabolite Identification: Compare the retention times and mass spectra (accurate mass and fragmentation patterns) of the potential metabolites with those of the parent compound and available reference standards.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and bioavailability.

Future Directions and Conclusion

The study of the in vivo metabolism of xanthoangelol I is an evolving field. While preliminary studies have laid a foundation, significant knowledge gaps remain. Future research should focus on:

  • Definitive Metabolite Identification: Comprehensive structural elucidation of both Phase I and Phase II metabolites using high-resolution mass spectrometry and NMR spectroscopy.

  • Enzyme Phenotyping: Identification of the specific CYP and UGT isoforms responsible for the metabolism of xanthoangelol I using recombinant enzymes or specific inhibitors.

  • Comparative Metabolism: Investigating the metabolism of xanthoangelol I in different animal species to assess interspecies differences and better predict its metabolism in humans.

  • Pharmacological Activity of Metabolites: Evaluating the biological activities of the major metabolites to determine their contribution to the overall therapeutic effects or potential toxicity of xanthoangelol I.

References

  • Metabolism and Metabolic Inhibition of Xanthotoxol in Human Liver Microsomes. PMC. [Link]

  • Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Scientist.com. [Link]

  • Prenylated chalcones 4-hydroxyderricin and xanthoangelol stimulate glucose uptake in skeletal muscle cells by inducing GLUT4 translocation. PubMed. [Link]

  • Xanthoangelol, a Major Chalcone Constituent of Angelica Keiskei, Induces Apoptosis in Neuroblastoma and Leukemia Cells. PubMed. [Link]

  • I need the detailed experimental protocol for the preparation of the mice/human S9 fraction and its use in a metabolic study of a xenobiotic? ResearchGate. [Link]

  • LC-MS analysis of metabolites Basis of Chromatography. SlidePlayer. [Link]

  • Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones. MDPI. [Link]

  • metabolic stability in liver microsomes. Mercell. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. ReadyCell. [Link]

  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Usiena air - Unisi. [Link]

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PMC. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. SciSpace. [Link]

  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Agilent. [Link]

  • Human and Animal Liver Microsome Thawing and Incubation Protocol. BioIVT. [Link]

  • Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. PMC. [Link]

  • Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats. PMC. [Link]

  • Pharmacokinetic parameters of oral administration of free and formulated drug in rats. ResearchGate. [Link]

  • Pharmacokinetic parameters of analytes in rats after oral administration. ResearchGate. [Link]

  • Absorption and metabolism of 4-hydroxyderricin and xanthoangelol after oral administration of Angelica keiskei (Ashitaba) extract in mice. PubMed. [Link]

  • Xanthoangelol D isolated from the roots of Angelica keiskei inhibits endothelin-1 production through the suppression of nuclear factor-kappaB. PubMed. [Link]

  • Determination of xanthotoxin using a liquid chromatography-mass spectrometry and its application to pharmacokinetics and tissue distribution model in rat. PMC. [Link]

  • Analysis of Galangin and Its In Vitro/In Vivo Metabolites via Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry. PMC. [Link]

  • Interactions between human UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A enzymes. PubMed. [Link]

  • Research Article Comparative Pharmacokinetics of Seven Major Compounds in Normal and Atherosclerosis Mice after Oral Administrat. Semantic Scholar. [Link]

  • Gossypol Exhibits a Strong Influence Towards UDP-Glucuronosyltransferase (UGT) 1A1, 1A9 and 2B7-Mediated Metabolism of Xenobiotics and Endogenous Substances. MDPI. [Link]

  • Recent progress and challenges in screening and characterization of UGT1A1 inhibitors. Taylor & Francis Online. [Link]

  • Arbidol exhibits strong inhibition towards UDP-glucuronosyltransferase (UGT) 1A9 and 2B7. IMR Press. [Link]

  • DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd]. ResearchGate. [Link]

  • The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics. PMC. [Link]

  • Sudhakar P, et al. Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequiv &a. ResearchGate. [Link]

  • Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. ResearchGate. [Link]

  • Pharmacokinetics of Panaxynol in Mice. Fortune Journals. [Link]

  • Distinct Effects of Inflammation on Cytochrome P450 Regulation and Drug Metabolism: Lessons from Experimental Models and a Potential Role for Pharmacogenetics. MDPI. [Link]

  • UGT2B7 – Knowledge and References. Taylor & Francis. [Link]

  • MOLECULAR PERSPECTIVES ON THE IMPACT OF INFLAMMATORY PROCESSES ON DRUG METABOLISM. Farmacia Journal. [Link]

  • Drug-Drug Interaction Potential, Cytotoxicity, and Reactive Oxygen Species Production of Salix Cortex Extracts Using Human. Frontiers. [Link]

  • Identification of hydroxylated PCB metabolites and other phenolic halogenated pollutants in human blood plasma. PubMed. [Link]

  • There et al., IJPSR, 2023; Vol. 14(3): 1076-1097.. IJPSR. [Link]

  • (PDF) Bioavailability and its assessment. ResearchGate. [Link]

  • Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. SciELO. [Link]

  • Naturally occurring prenylated chalcones from plants: Structural diversity, distribution, activities and biosynthesis | Request PDF. ResearchGate. [Link]

Sources

Exploratory

Xanthoangelol I: Binding Affinity and Mechanistic Modulation of Inflammatory Target Proteins

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The discovery of plant-derived small molecules with high specificity for inflammatory pathways has accelerated the development of novel imm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The discovery of plant-derived small molecules with high specificity for inflammatory pathways has accelerated the development of novel immunomodulators. Xanthoangelol I (XAI) , a prenylated chalcone isolated from the stem exudates of Angelica keiskei (Ashitaba)[1], has emerged as a potent anti-inflammatory and cytoprotective agent. Unlike broad-spectrum NSAIDs, XAI exerts its effects through a multi-target mechanism, directly interacting with key inflammatory proteins such as Cyclooxygenase-2 (COX-2) and modulating the upstream kinases of the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) signaling cascades [2].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of XAI’s binding kinetics, structural biology, and the self-validating experimental workflows required to evaluate its efficacy in preclinical models.

Structural Biology & Mechanistic Causality

The pharmacological efficacy of Xanthoangelol I is inextricably linked to its unique molecular architecture: 2',3'-[2-methyl-2-(4-methyl-3-pentenyl)dihydropyrano]-4,4'-dihydroxychalcone [1].

The Michael Acceptor Motif

The core chalcone scaffold contains an α,β-unsaturated carbonyl system. This structural feature acts as a potent Michael acceptor . In the context of target binding, this allows XAI to form reversible or irreversible covalent bonds with nucleophilic residues (predominantly the sulfhydryl groups of solvent-exposed cysteines) on target kinases and inflammatory enzymes [4]. This covalent interaction is a primary driver of its ability to inhibit the degradation of IκBα and block the NF-κB pathway [4].

Prenyl Group Anchoring

What distinguishes XAI from simple synthetic chalcones is its complex prenylation (a 4-methyl-3-pentenyl group). This lipophilic side chain serves two critical functions:

  • Membrane Permeability: It significantly enhances the molecule's ability to cross the phospholipid bilayer of macrophages and target cells.

  • Hydrophobic Pocket Anchoring: During protein-ligand interaction, the prenyl group anchors the molecule deep within the hydrophobic binding pockets of enzymes like COX-2 (PTGS2), stabilizing the complex and drastically lowering the binding free energy ( ΔG )[3].

Target Protein Binding Profiles

Recent in silico molecular docking and molecular dynamics (MD) simulations have quantified the binding affinity of XAI to various pathological targets. The highly negative ΔG values indicate spontaneous, stable complex formation driven by hydrogen bonding and hydrophobic interactions.

Table 1: Quantitative Binding Affinities of Xanthoangelol I to Target Proteins

Target ProteinGene SymbolPathway / FunctionBinding Affinity ( ΔG )Primary Interaction Mechanism
Cyclooxygenase-2 PTGS2Prostaglandin synthesis-8.00 kcal/mol[3]Hydrophobic anchoring via prenyl chain
Caspase-3 CASP3Apoptosis execution-6.20 kcal/mol [3]Hydrogen bonding at active site
Insulin Receptor INSMetabolic regulation-7.00 kcal/mol [3]Kinase domain interaction
KasA (M. tb) kasAMycolic acid synthesis-12.03 kcal/mol [5]Active site pocket occupation

Note: KasA is included to demonstrate the broad, high-affinity binding capacity of the XAI scaffold across different biological kingdoms, validated by MM-GBSA total energy calculations reaching -54.85 kcal/mol [5].

Signaling Pathway Modulation

XAI does not merely inhibit downstream enzymes; it fundamentally rewires the inflammatory response at the transcriptional level.

In lipopolysaccharide (LPS)-stimulated macrophages, XAI profoundly suppresses the production of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) [2]. The causality of this suppression lies in its dual-axis inhibition:

  • The AP-1/JNK Axis: XAI completely abolishes the DNA-binding activity of AP-1 by suppressing the upstream phosphorylation of c-Jun N-terminal kinase (JNK) [2].

  • The NF-κB Axis: While some chalcones block NF-κB nuclear translocation entirely, XAI operates via a highly specific post-translational modification block. It selectively reduces the phosphorylation of the p65 subunit at Serine 536—a step absolutely required for optimal transcriptional activity—without completely abolishing basal NF-κB DNA binding [2].

Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 JNK JNK Kinase TLR4->JNK IKK IKK Complex TLR4->IKK AP1 AP-1 (DNA Binding) JNK->AP1 COX2 COX-2 / iNOS / TNF-α AP1->COX2 p65 p65 (Phospho-Ser536) IKK->p65 p65->COX2 XAI Xanthoangelol I XAI->JNK Inhibits XAI->p65 Blocks Phosphorylation XAI->COX2 Direct Binding (-8.0 kcal/mol)

Caption: Mechanism of Xanthoangelol I (XAI) inhibiting LPS-induced AP-1 and NF-κB inflammatory pathways.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, researchers must employ a coupled in silico and in vitro workflow. This self-validating system ensures that computationally predicted binding affinities translate to observable phenotypic changes in cellular models.

Protocol 1: In Silico Molecular Docking & Dynamics Simulation
  • Protein Preparation: Retrieve the high-resolution X-ray crystal structure of human COX-2 (e.g., PDB ID: 5F19) from the RCSB Protein Data Bank. Remove co-crystallized ligands and water molecules. Add polar hydrogens and assign Kollman charges using AutoDock Tools.

  • Ligand Preparation: Construct the 3D structure of Xanthoangelol I. Perform energy minimization using the MMFF94 force field to identify the lowest-energy conformer.

  • Grid Box Generation: Define a grid box centered on the cyclooxygenase active site (Arg120, Tyr355, and Ser530).

  • Molecular Docking: Execute docking using AutoDock Vina. Extract the top-ranked pose based on the lowest binding free energy ( ΔG ).

  • MD Simulation (Validation): Export the docked complex to GROMACS. Solvate in a TIP3P water box, neutralize with NaCl, and run a 100 ns simulation at 300K and 1 bar (NPT ensemble).

    • Causality Check: Analyze the Root-Mean-Square Deviation (RMSD) of the ligand. An RMSD fluctuation of < 2.0 Å over the final 50 ns confirms a highly stable binding pocket anchor [5].

Protocol 2: In Vitro Validation in LPS-Stimulated Macrophages

Purpose: To validate COX-2 inhibition and NF-κB modulation in a live cellular environment.

  • Cell Culture: Seed RAW264.7 murine macrophages in 6-well plates at a density of 1×106 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO 2​ .

  • Pre-treatment: Treat cells with varying concentrations of XAI (e.g., 1, 5, and 10 μM) dissolved in DMSO (final DMSO concentration < 0.1%) for 2 hours.

    • Causality Check: Pre-treatment is crucial to allow XAI to penetrate the membrane and occupy target kinase pockets before the inflammatory cascade is triggered.

  • Stimulation: Induce inflammation by adding 1 μg/mL of LPS (from E. coli O111:B4) to the wells. Incubate for 24 hours.

  • Nitric Oxide Quantification: Collect 100 μL of the culture supernatant and mix with an equal volume of Griess reagent. Measure absorbance at 540 nm to quantify nitrite (a stable proxy for NO production).

  • Western Blotting: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Resolve 30 μg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against COX-2, p-p65 (Ser536), and total p65.

    • Validation: A dose-dependent decrease in COX-2 and p-p65 bands, with unchanged total p65, confirms the specific mechanism of action predicted in the literature [2].

Workflow Phase1 1. Target & Ligand Prep (PDB & MMFF94) Phase2 2. Molecular Docking (AutoDock Vina) Phase1->Phase2 Phase3 3. MD Simulation (100ns GROMACS) Phase2->Phase3 ΔG < -8 kcal/mol Phase4 4. Macrophage Culture (RAW264.7 + LPS) Phase3->Phase4 Stable RMSD Phase5 5. Phenotypic Assays (Griess & Western Blot) Phase4->Phase5

Caption: Self-validating experimental workflow from in silico prediction to in vitro phenotypic validation.

Conclusion & Translational Outlook

Xanthoangelol I represents a highly privileged scaffold in medicinal chemistry. Its dual capacity to directly bind and inhibit inflammatory executioners like COX-2, while simultaneously dampening the upstream AP-1/NF-κB signaling cascades, makes it a prime candidate for further optimization. Future drug development efforts should focus on structure-activity relationship (SAR) studies modifying the prenyl chain to enhance oral bioavailability while maintaining its exceptional binding affinity to inflammatory target proteins.

References

  • Akihisa, T., et al. "Chalcones and Other Compounds from the Exudates of Angelica keiskei and Their Cancer Chemopreventive Effects." Journal of Natural Products - ACS Publications, 2006.[Link]

  • Yasuda, M., et al. "Inhibitory Effects of 4-Hydroxyderricin and Xanthoangelol on Lipopolysaccharide-Induced Inflammatory Responses in RAW264 Macrophages." Journal of Agricultural and Food Chemistry - ACS Publications, 2013.[Link]

  • Sani, A., et al. "Xanthoangelol Mitigates Neuroinflammation and Hypoxia via MAPK and HIF-1 Signaling Modulation: Network Pharmacology and In-Vivo Approach..." ResearchGate, 2026.[Link]

  • Karpiński, T. M., et al. "Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones." PMC - NIH, 2023.[Link]

  • Mardanarian Rosdianto, A., et al. "Screening of Ashitaba (Angelica keiskei K.) compounds as potential Mycobacterium tuberculosis KasA inhibitors." ResearchGate, 2024.[Link]

Protocols & Analytical Methods

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Xanthoangelol

Abstract Xanthoangelol, a major prenylchalcone isolated from Angelica keiskei Koidzumi (Ashitaba), has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Xanthoangelol, a major prenylchalcone isolated from Angelica keiskei Koidzumi (Ashitaba), has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1] As research into its therapeutic potential progresses, the need for a reliable, accurate, and robust analytical method for its quantification is paramount. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of xanthoangelol in plant extracts. The method is grounded in a comprehensive validation study demonstrating its specificity, linearity, accuracy, and precision, making it suitable for quality control, stability testing, and pharmacokinetic studies.

Introduction: The Scientific Case for Xanthoangelol Quantification

Xanthoangelol is a principal bioactive constituent of the yellow sap of Ashitaba, a plant used in traditional medicine.[2] Its unique chemical structure, featuring a chalcone backbone with a geranyl group, is responsible for its wide range of biological effects.[3] The concentration of xanthoangelol in Angelica keiskei can vary significantly depending on the part of the plant, with the root bark and stems generally having higher concentrations than the leaves.[4] Therefore, a validated analytical method is crucial for the standardization of A. keiskei extracts and to ensure consistent dosing in preclinical and clinical research.

The development of a stability-indicating assay method (SIAM) is a critical aspect of pharmaceutical development.[5][6] Such a method must be able to unequivocally quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[7] This ensures that the measured concentration corresponds only to the intact drug, providing a true reflection of its stability under various environmental conditions.[4] The method detailed herein has been validated and provides a strong foundation for comprehensive stability studies of xanthoangelol.

Materials and Reagents

  • Reference Standard: Xanthoangelol (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure), Ethanol (analytical grade)

  • Column: ZORBAX Eclipse plus C18 (4.6 × 150 mm, 5 µm) or equivalent.[8]

  • Instrumentation: An HPLC system equipped with a diode-array detector (DAD) or a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

Experimental Protocols

Preparation of Standard Solutions

A stock solution of xanthoangelol (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in ethanol. Working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation: Extraction from Angelica keiskei

The following protocol describes a general procedure for the extraction of xanthoangelol from dried plant material.

G cluster_0 Sample Preparation Workflow A 1. Weigh 1g of powdered Angelica keiskei material B 2. Add 20 mL of 95% Ethanol A->B C 3. Sonicate for 30 minutes at room temperature B->C D 4. Centrifuge at 3000 rpm for 10 minutes C->D E 5. Collect the supernatant D->E F 6. Filter through a 0.45 µm syringe filter E->F G 7. Inject into HPLC system F->G

Caption: Workflow for the extraction of xanthoangelol from plant material.

Causality behind Experimental Choices:

  • Ethanol as Extraction Solvent: Ethanol is an effective solvent for extracting moderately polar compounds like chalcones from plant matrices.[1]

  • Sonication: This technique uses ultrasonic waves to disrupt cell walls, enhancing the extraction efficiency of the target analyte.

  • Centrifugation and Filtration: These steps are crucial for removing particulate matter from the extract, which could otherwise clog the HPLC column and interfere with the analysis.

Chromatographic Conditions

The HPLC method was developed and validated for the accurate quantification of xanthoangelol.[8]

ParameterCondition
Column ZORBAX Eclipse plus C18 (4.6 × 150 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient Program 0-2 min, 80% B; 2-15 min, 80-100% B; 15-20 min, 100% B; 20-21 min, 100-80% B; 21-25 min, 80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 370 nm
Injection Volume 10 µL

Causality behind Experimental Choices:

  • C18 Column: A C18 stationary phase is a common choice for reverse-phase HPLC and is well-suited for separating moderately non-polar compounds like xanthoangelol.

  • Gradient Elution: A gradient of acetonitrile and water allows for the efficient elution of a range of compounds with varying polarities, ensuring a sharp peak for xanthoangelol and good resolution from other components in the extract.

  • Detection at 370 nm: Xanthoangelol, being a chalcone, exhibits strong UV absorbance. The selection of 370 nm as the detection wavelength provides high sensitivity and specificity for this compound.[8]

Method Validation

The described HPLC method was fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][8] The validation parameters are summarized below.

Specificity

Specificity was confirmed by the absence of interfering peaks at the retention time of xanthoangelol in a blank sample. The peak purity was also assessed using a DAD detector, which confirmed that the xanthoangelol peak was homogenous and free from co-eluting impurities.

Linearity and Range

The linearity of the method was evaluated by analyzing a series of xanthoangelol standard solutions at different concentrations.

ParameterResult
Linearity Range (µg/mL) 0.059 - 100
Correlation Coefficient (r²) >0.9999
Regression Equation y = ax + b
(Note: 'a' represents the slope and 'b' the y-intercept of the regression line)

The high correlation coefficient indicates a strong linear relationship between the concentration of xanthoangelol and the peak area over the specified range.[8]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult (µg/mL)
LOD 0.018
LOQ 0.059

These low values demonstrate the high sensitivity of the method, allowing for the detection and quantification of trace amounts of xanthoangelol.[8]

Precision

The precision of the method was assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision TypeRSD (%)
Intra-day < 0.40%
Inter-day < 0.22%

The low relative standard deviation (RSD) values indicate that the method is highly precise and provides reproducible results.[8]

Accuracy

Accuracy was determined by a recovery study, where a known amount of xanthoangelol was spiked into a sample matrix.

Spiked ConcentrationRecovery (%)RSD (%)
Low 98.98 - 102.78< 0.13%
Medium 98.98 - 102.78< 0.13%
High 98.98 - 102.78< 0.13%

The recovery values are within the acceptable range of 98-102%, confirming the accuracy of the method.[8]

Application of the Method: Stability-Indicating Studies

To establish this method as a truly stability-indicating assay, forced degradation studies should be performed.[9][10] This involves subjecting a solution of xanthoangelol to various stress conditions to induce degradation.

G cluster_1 Forced Degradation Workflow A Prepare Xanthoangelol Solution B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (e.g., 80°C) A->E F Photolytic Degradation (e.g., UV light) A->F G Analyze by HPLC B->G C->G D->G E->G F->G

Caption: Recommended workflow for forced degradation studies.

The goal of these studies is to demonstrate that any degradation products formed do not co-elute with the parent xanthoangelol peak. The high specificity and resolution of the presented HPLC method make it an excellent starting point for such investigations.

Conclusion

This application note provides a comprehensive, validated HPLC method for the quantification of xanthoangelol. The method is specific, linear, accurate, precise, and sensitive, making it a reliable tool for researchers in natural product chemistry, pharmacology, and drug development. Its application can aid in the quality control of Angelica keiskei extracts, facilitate the investigation of xanthoangelol's pharmacokinetic profile, and serve as the foundation for in-depth stability studies.

References

  • Shibata, T., Nakashima, T., & Okawa, M. (2014). Quantitative analysis of phenolic metabolites from different parts of Angelica keiskei by HPLC-ESI MS/MS and their xanthine oxidase inhibition. Food Chemistry, 153, 20-27. [Link]

  • Zhang, Z., et al. (2014). These chalcones are proposed as effective agents for diverse health-beneficial properties such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetic, anti-melanogenic, and anti-obesity effects. Request PDF. [Link]

  • Jo, Y. H., et al. (2020). Isolation and HPLC-DAD validation of xanthoangelol in Lespedeza bicolor extract. Journal of the Korean Society of Food Science and Nutrition, 49(2), 155-161. [Link]

  • Kim, D. W., et al. (2002). Quantitative analysis of two major flavonoid aglycones in acid hydrolyzed samples of Angelica keiskei by HPLC. Request PDF. [Link]

  • Nakamura, T., et al. (2012). Absorption and metabolism of 4-hydroxyderricin and xanthoangelol after oral administration of Angelica keiskei (Ashitaba) extract in mice. Archives of Biochemistry and Biophysics, 521(1-2), 71-76. [Link]

  • Kim, J. H., et al. (2024). Development of Xanthoangelol-Derived Compounds with Membrane-Disrupting Effects against Gram-Positive Bacteria. Molecules, 29(15), 3568. [Link]

  • Hu, C. Q. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • López-Bascón, M. A., et al. (2018). Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia, 28(4), 396-403. [Link]

  • Kim, H. J., et al. (2020). Validation of an optimized HPLC/UV method for the quantification of flavonoids in lotus. Applied Biological Chemistry, 63(1), 1-7. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [Link]

  • Utrecht University. (2024). Application. UU Research Portal. [Link]

  • Park, J. H., et al. (2015). Determination of xanthotoxin using a liquid chromatography-mass spectrometry and its application to pharmacokinetics and tissue distribution model in rat. Journal of Pharmaceutical Investigation, 45(4), 415-421. [Link]

  • Kim, J. E., et al. (2018). HPLC Analytical Method Validation for Xanthohumol in Hop (Humulus lupulus) Extract for Its Standardization as a Functional Ingredient. Korean Journal of Food Science and Technology, 50(6), 636-642. [Link]

  • da Silva, G. N., et al. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. Molecules, 28(5), 2217. [Link]

  • Dong, L., et al. (2022). Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • Lee, S. H., et al. (2021). Quantification of Fargesin in Mouse Plasma Using Liquid Chromatography-High Resolution Mass Spectrometry. Mass Spectrometry Letters, 12(2), 43-49. [Link]

  • Gholami, M., et al. (2018). Development and Validation of A Fast, Simple And Specific Stability Indicating RP-HPLC Method for Determination of Dexpanthenol in Eye Gel Formulation. Pharmaceutical and Biomedical Research, 4(3), 39-47. [Link]

  • Kim, M. S., et al. (2025). Development and Validation of Stability Stability-indicating HPLC Method for Related Substances Analysis of Fluorometholone in an Ophthalmic Solution. Archives of Case Reports, 2(1). [Link]

  • Lin, K. H., et al. (2012). Development and validation of a stability indicating HPLC method for the determination of buprenorphine in transdermal patch. Journal of Food and Drug Analysis, 20(3), 646-653. [Link]

Sources

Application

Application Note: In Vitro Cell Culture and Mechanistic Profiling Protocols for Xanthoangelol I

Pharmacological Profile & Mechanistic Grounding Xanthoangelol I is a highly bioactive prenylated chalcone naturally isolated from the stem exudates of Angelica keiskei (commonly known as Ashitaba)[1]. In the landscape of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profile & Mechanistic Grounding

Xanthoangelol I is a highly bioactive prenylated chalcone naturally isolated from the stem exudates of Angelica keiskei (commonly known as Ashitaba)[1]. In the landscape of drug development, chalcones are prized for their structural versatility, but Xanthoangelol I is particularly notable for its potent anti-cancer, anti-inflammatory, and chemopreventive properties[1].

Causality in Molecular Design: The presence of the prenyl group (a lipophilic moiety) in Xanthoangelol I's structure is not merely a structural artifact; it fundamentally drives its pharmacokinetics in vitro. This prenylation significantly enhances the molecule's lipophilicity, facilitating rapid intercalation into the cellular lipid bilayer and enabling robust intracellular target engagement[1].

Mechanistically, Xanthoangelol I exerts its anti-tumorigenic effects by inducing intrinsic apoptosis and arresting the cell cycle. In neuroblastoma (IMR-32) and leukemia (Jurkat) cell lines, it triggers the generation of reactive oxygen species (ROS), which depolarizes the mitochondrial membrane and forces the release of cytochrome c[2]. This cascade activates Caspase-9 and Caspase-3, leading to the terminal cleavage of PARP and subsequent cellular disassembly[2][3]. In melanoma models, it acts upstream by directly binding to and suppressing BRAF and PI3K kinase activity[4].

Pathway XAG Xanthoangelol I (Prenylated Chalcone) Target BRAF / PI3K Inhibition XAG->Target Suppresses ROS ROS Generation XAG->ROS Induces Apoptosis Apoptosis Execution Target->Apoptosis Promotes Mito Mitochondrial Depolarization (Cytochrome c Release) ROS->Mito Triggers Casp9 Caspase-9 Activation Mito->Casp9 Activates Casp3 Caspase-3 / PARP Cleavage Casp9->Casp3 Cleaves Casp3->Apoptosis Executes

Fig 1: Intracellular signaling pathways modulated by Xanthoangelol I leading to apoptosis.

Quantitative Data Summary

To facilitate accurate experimental design and dose-response modeling, the following table synthesizes the effective in vitro concentrations of Xanthoangelol I across various biological systems.

Cell Line / Target SystemAssay TypeEffective ConcentrationObserved Biological Effect
IMR-32 (Neuroblastoma)Flow Cytometry / Western Blot1 - 100 µMConcentration-dependent apoptosis; Caspase-3 cleavage[3].
Jurkat (Leukemia)Annexin V/PI Staining1 - 10 µMInduction of early apoptosis[5].
SK-MEL-28 (Melanoma)Kinase Assay / Flow Cytometry5 - 20 µMG1 cell-cycle arrest; BRAF/PI3K suppression[4].
HUVECs (Endothelial)Tube Formation Assay1 - 100 µMInhibition of capillary-like tube formation (Anti-angiogenesis)[5].
LLC (Lewis Lung Carcinoma)DNA Synthesis Assay10 - 100 µMSignificant inhibition of DNA synthesis[5].

Reagent Preparation & The Self-Validating System

Formulation Causality

Because Xanthoangelol I is highly hydrophobic, aqueous buffers cannot be used for primary stock solutions.

  • Primary Stock: Dissolve lyophilized Xanthoangelol I in cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM or 20 mM stock. Aliquot and store at -20°C to prevent repeated freeze-thaw degradation.

  • Working Dilutions: Dilute the stock directly into the pre-warmed complete culture medium immediately before cell treatment.

  • Critical Threshold: The final concentration of DMSO in the culture media must never exceed 0.5% (v/v) . Higher concentrations of DMSO disrupt the cellular lipid bilayer, causing baseline solvent toxicity that will artificially inflate your apoptosis and cytotoxicity readouts[5].

Designing a Self-Validating System

A robust protocol must prove its own accuracy. Every experiment utilizing Xanthoangelol I must include the following internal controls:

  • Negative (Vehicle) Control: Cells treated with the exact equivalent volume of DMSO (≤0.5%) used in the highest Xanthoangelol I dose. This isolates the chalcone's true effect from solvent stress.

  • Positive Apoptosis Control: Cells treated with Staurosporine (1 µM for 4 hours). If your Annexin V/PI assay or Caspase-3 Western blot fails to detect apoptosis in this well, the detection reagents or protocols are compromised.

  • Loading Control: β-actin or GAPDH must be probed in all Western blots to guarantee that any observed reduction in target proteins is due to the drug's mechanism, not uneven pipetting[4].

Step-by-Step Experimental Protocols

Protocol A: Cell Viability & Cytotoxicity (CCK-8 Assay)

Purpose: To establish the IC50 of Xanthoangelol I in your specific cell line.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000–10,000 cells per well in a 96-well plate using 100 µL of complete culture medium (e.g., Eagle's MEM with 10% FBS)[4][5].

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cellular adherence and recovery.

  • Treatment: Aspirate the old media. Add 100 µL of fresh media containing Xanthoangelol I at varying concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Include the vehicle control (DMSO) and a blank well (media only).

  • Exposure: Incubate for the desired duration (typically 24, 48, or 72 hours)[5].

  • Detection: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 1–4 hours at 37°C.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate viability as a percentage relative to the vehicle control.

Protocol B: Apoptosis Detection via Flow Cytometry

Purpose: To differentiate between early apoptosis, late apoptosis, and necrosis.

Workflow Seed 1. Seed & Culture (e.g., SK-MEL-28) Treat 2. Treat with XAG (5-20 µM, 72h) Seed->Treat Harvest 3. Harvest Cells (Keep Supernatant) Treat->Harvest Stain 4. Annexin V / PI Staining (15 min) Harvest->Stain Analyze 5. Flow Cytometry Acquisition Stain->Analyze

Fig 2: Standard workflow for Annexin V/PI apoptosis detection assay.

  • Treatment: Culture cells in 6-well plates to 70% confluency. Treat with the established IC50 concentration of Xanthoangelol I for 24 to 72 hours[4].

  • Harvesting (Critical Step): Collect the culture supernatant (which contains floating, late-apoptotic cells). Wash adherent cells with PBS, trypsinize gently, and pool with the supernatant. Centrifuge at 300 × g for 5 minutes[5].

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • Resuspension: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer[5].

  • Staining: Add 5 µL of Annexin V-FITC (binds externalized phosphatidylserine) and 5 µL of Propidium Iodide (PI, intercalates DNA in membrane-compromised cells)[3][5].

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry.

Protocol C: Western Blotting for Apoptotic Markers

Purpose: To validate the molecular execution of apoptosis.

  • Lysis: Wash treated cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1% PMSF). Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet debris.

  • Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading[4].

  • Electrophoresis: Load equal amounts of protein (e.g., 30–50 µg) onto an SDS-PAGE gel. Run at 90V through the stacking gel, then 120V through the resolving gel.

  • Transfer: Transfer proteins to a PVDF membrane (pre-activated in methanol) at 250mA for 90 minutes on ice[4].

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding[4].

  • Primary Antibody: Incubate overnight at 4°C with primary antibodies against Cleaved Caspase-3, Cleaved PARP, Bcl-2, and β-actin (diluted 1:1,000 in 5% BSA/TBST)[3][4].

  • Secondary Antibody: Wash the membrane 3 times with TBST (10 mins each). Incubate with HRP-conjugated secondary antibody (1:5,000) for 1 hour at room temperature[4].

  • Visualization: Apply ECL substrate and capture chemiluminescent signals using a digital imaging system.

References

  • Chalcones and Other Compounds from the Exudates of Angelica keiskei and Their Cancer Chemopreventive Effects Journal of Natural Products - ACS Publications URL:[Link]

  • An Update on Antitumor Activity of Naturally Occurring Chalcones Evidence-Based Complementary and Alternative Medicine - PMC URL:[Link]

  • The Ashitaba (Angelica keiskei) Chalcones 4-hydroxyderricin and Xanthoangelol Suppress Melanomagenesis By Targeting BRAF and PI3K Cancer Prevention Research - AACR Journals URL:[Link]

  • Xanthoangelol, a Major Chalcone Constituent of Angelica keiskei, Induces Apoptosis in Neuroblastoma and Leukemia Cells Biological and Pharmaceutical Bulletin - ResearchGate URL:[Link]

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopic Elucidation of Xanthoangelol I

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural elucidation methodology, NMR reference frameworks, and self-validating analytical protocols....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural elucidation methodology, NMR reference frameworks, and self-validating analytical protocols.

Introduction and Structural Rationale

Xanthoangelol I is a complex, bioactive prenylated chalcone isolated from the exudates of Angelica keiskei (Ashitaba), a plant recognized for its cancer chemopreventive and antimicrobial properties[1]. Chemically defined as 2',3'-[2-methyl-2-(4-methyl-3-pentenyl)dihydropyrano]-4,4'-dihydroxychalcone, its structural elucidation presents a unique analytical challenge due to the presence of a fused dihydropyrano ring and an extended aliphatic side chain[1].

When establishing reference data for complex polyphenols like Xanthoangelol I (Molecular Formula: C₂₅H₂₈O₄), High-Resolution Electron Impact Mass Spectrometry (HREIMS) is first used to confirm the exact mass (e.g., m/z 392.1988)[1]. However, definitive structural connectivity—particularly the exact position of the dihydropyrano fusion and the prenyl side chain—relies entirely on a rigorous 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy workflow.

The Causality of Solvent Selection

The selection of deuterated methanol (CD₃OD) as the NMR solvent is a deliberate, causality-driven choice[1]. Chalcones possess polar hydroxyl groups that can cause line broadening or poor solubility in non-polar solvents like CDCl₃. While CD₃OD provides excellent solubility and a stable deuterium lock signal, it induces rapid deuterium exchange with the phenolic hydroxyl protons. Consequently, while the molecular formula of Xanthoangelol I contains 28 protons, the ¹H NMR spectrum in CD₃OD will display exactly 26 non-exchangeable protons [1]. Recognizing this solvent-induced phenomenon is critical to prevent misinterpretation of the molecular formula during spectral integration.

Analytical Workflow and Protocol

The following self-validating protocol outlines the acquisition and processing parameters required to reproduce the reference data for Xanthoangelol I.

NMR_Workflow cluster_experiments Spectroscopic Techniques Plant Angelica keiskei Exudates (Raw Material) Extract Ethyl Acetate Extraction & Fractionation Plant->Extract Isolate Purified Xanthoangelol I (C25H28O4) Extract->Isolate NMR_Acq NMR Data Acquisition (CD3OD Solvent) Isolate->NMR_Acq MS HREIMS (m/z 392.1988) Isolate->MS H1 1H NMR (26 Protons) NMR_Acq->H1 C13 13C NMR & DEPT (25 Carbons) NMR_Acq->C13 D2 2D NMR (COSY, HMQC, HMBC) NMR_Acq->D2 Elucidate Structural Elucidation (Mapping Connectivities) H1->Elucidate C13->Elucidate D2->Elucidate MS->Elucidate Confirm Confirmed Structure: Xanthoangelol I Elucidate->Confirm

Fig 1: Workflow for the isolation and NMR structural elucidation of Xanthoangelol I.

Step-by-Step NMR Acquisition Protocol

Step 1: Sample Preparation

  • Dissolve 5–10 mg of highly purified Xanthoangelol I in 0.6 mL of anhydrous CD₃OD (≥99.8% D).

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is present to maintain magnetic field homogeneity (shim quality).

Step 2: ¹H NMR Acquisition

  • Acquire the ¹H spectrum at a minimum of 400 MHz (preferably 500 MHz or 600 MHz for optimal resolution of the aliphatic multiplets).

  • Set the relaxation delay (D1) to at least 2.0 seconds to ensure complete longitudinal relaxation (T₁) of all protons, which is mandatory for accurate integration.

  • Validation Checkpoint: Integrate the isolated pyran methyl singlet (typically found in the aliphatic region) and calibrate it to exactly 3.00 protons. Sum the integrals of all peaks (excluding the residual CD₃OD solvent peak at δ 3.31 ppm). The total must equal 26.0 ± 0.5[1]. A deviation indicates incomplete relaxation, solvent exchange errors, or co-eluting impurities.

Step 3: ¹³C and DEPT NMR Acquisition

  • Acquire the ¹³C NMR spectrum using proton decoupling (WALTZ-16).

  • Acquire a DEPT-135 spectrum. Causality Note: DEPT-135 is specifically chosen over DEPT-90 because it simultaneously phases CH/CH₃ signals positively and CH₂ signals negatively. This allows for the immediate classification of the 25 carbon signals into 3 CH₃, 4 sp³ CH₂, 9 sp² CH, and 9 quaternary carbons (which disappear in the DEPT spectrum)[1].

Step 4: 2D NMR Connectivities (COSY, HMQC, HMBC)

  • HMQC (Heteronuclear Multiple Quantum Coherence): Use to map direct ¹H-¹³C single-bond connectivities.

  • COSY (Correlation Spectroscopy): Map the ¹H-¹H spin systems. Crucially, look for the couplings between the H-4'' and H-5, and H-5'' and H-6'' protons to validate the 4-methyl-3-pentenyl side chain[1].

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings (typically J = 8 Hz). The defining structural proof of Xanthoangelol I is the ³J_CH coupling from the pyran methyl protons (H-10'') to C-2'', C-3'', and C-4''[1]. This unambiguously anchors the methyl group and the aliphatic side chain to the dihydropyrano ring.

Reference Data Framework

Based on the definitive isolation and structural elucidation by Akihisa et al.[1], the 25 carbons of Xanthoangelol I are classified into distinct hybridization and functional categories. The table below provides the structural framework and expected diagnostic features for assigning the ¹H and ¹³C spectra in CD₃OD.

Structural MoietyCarbon Type (via DEPT)CountExpected ¹H Signals (CD₃OD)Diagnostic 2D NMR Features
Chalcone Backbone
Carbonyl Bridge (C=O)Quaternary C (sp²)1NoneHMBC from H-α, H-β, and A-ring protons
α, β Unsaturated Bridgesp² CH22x doublets (J ~15-16 Hz, trans)COSY between H-α and H-β
B-Ring (p-substituted)sp² CH42x doublets (AA'BB' system)COSY between ortho protons
B-Ring (p-substituted)Quaternary C (sp²)2NoneHMBC from H-2/6 to C-4
A-Ring (tetrasubstituted)sp² CH22x doublets (ortho coupling)HMBC to Carbonyl C=O
A-Ring (tetrasubstituted)Quaternary C (sp²)4NoneHMBC from pyran ring protons
Dihydropyrano & Prenyl Chain
Pyran Oxygenated C (C-2'')Quaternary C (sp³)1NoneHMBC from Pyran Methyl (H-10'')[1]
Pyran Aliphatics (C-3'', C-4'')sp³ CH₂2MultipletsHMBC from Pyran Methyl (H-10'')[1]
Side Chain Aliphaticssp³ CH₂2MultipletsCOSY between adjacent CH₂ groups[1]
Side Chain Alkenesp² CH1Triplet of multipletsHMBC from terminal methyls
Side Chain AlkeneQuaternary C (sp²)1NoneHMBC from terminal methyls
Terminal MethylsCH₃2SingletsHMBC to alkene quaternary C
Pyran Methyl (C-10'')CH₃1Singlet (3H)Key HMBC to C-2'', C-3'', C-4''[1]
Total Validated Signals 25 26 non-exchangeable protons

Note: The exact empirical chemical shifts (δ values) are dependent on precise sample concentration and temperature. Analysts should cross-reference their acquired peak lists against the foundational dataset published in the Journal of Natural Products[1].

Conclusion

The successful NMR elucidation of Xanthoangelol I relies on a multi-tiered spectroscopic approach. By understanding the causality behind solvent-induced proton exchange in CD₃OD and leveraging the synergistic power of DEPT-135 and HMBC, researchers can confidently map the complex dihydropyrano and prenyl side-chain connectivities. This self-validating framework ensures high-fidelity structural confirmation, which is a prerequisite for downstream biological assays and drug development pipelines targeting antimicrobial and chemopreventive pathways.

References

  • Chalcones and Other Compounds from the Exudates of Angelica keiskei and Their Cancer Chemopreventive Effects, Journal of Natural Products - ACS Publications,[Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Xanthoangelol I in Complex Botanical Matrices

Overview & Scope This application note details a robust, highly sensitive, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of Xanthoangelol I . Desig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview & Scope

This application note details a robust, highly sensitive, and self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of Xanthoangelol I . Designed for researchers in pharmacognosy and drug development, this guide explains the causality behind critical methodological choices—from sample extraction to ionization modes—ensuring high-fidelity data acquisition from complex botanical extracts of Angelica keiskei (Ashitaba).

Scientific Background & Analytical Challenges

Xanthoangelol I (Molecular Formula: C 21​ H 20​ O 5​ , Monoisotopic Mass: 352.1311 Da) is a rare prenylated chalcone isolated from the stem exudates of A. keiskei[1]. Chalcones from this botanical source exhibit potent biological activities, including anti-microbial efficacy against MRSA and the induction of caspase-dependent apoptosis in neuroblastoma cells[2][3].

Detecting Xanthoangelol I presents two primary analytical hurdles:

  • Isomeric Interference: A. keiskei produces a vast array of structurally analogous chalcones (e.g., Xanthoangelols A–K, 4-hydroxyderricin). Distinguishing Xanthoangelol I from its isomers requires high-resolution chromatographic separation and highly specific Multiple Reaction Monitoring (MRM) transitions[2].

  • Matrix Effects: Botanical extracts contain high concentrations of co-eluting polyphenols, which cause significant ion suppression in the electrospray ionization (ESI) source, necessitating rigorous matrix-matched calibration and internal standardization[4].

Experimental Workflow

LCMS_Workflow N1 Sample Prep (LLE & Filtration) N2 UHPLC Separation (Sub-2-µm C18) N1->N2 2 µL Extract N3 ESI-QqQ MS (Triggered MRM) N2->N3 Chromatographic Eluent N4 Data Processing (Quantification) N3->N4 MS/MS Spectra

Fig 1. High-throughput LC-MS/MS workflow for Xanthoangelol I extraction, separation, and detection.

Methodological Causality: LC-MS/MS Optimization

Chromatographic Strategy

A reversed-phase sub-2-µm C18 column is selected to provide the peak capacity necessary to resolve chalcone isomers. An acidic mobile phase (0.1% formic acid in water and acetonitrile) is utilized. The formic acid suppresses the ionization of phenolic hydroxyl groups in the liquid phase, thereby improving peak shape and minimizing band broadening during elution[5].

Mass Spectrometry Parameters

While some chalcones ionize in positive mode, Xanthoangelol I contains multiple phenolic hydroxyl groups that readily deprotonate. Consequently, ESI Negative (ESI-) mode is significantly more sensitive for this specific metabolite[4]. The precursor ion is identified at m/z 351.1 [M–H]⁻[6].

To ensure absolute confidence in identification, a Triggered MRM (tMRM) approach is employed. When the primary quantifier transition exceeds a predefined signal threshold, the mass spectrometer automatically triggers the acquisition of secondary qualifier transitions. This generates a composite product ion spectrum that allows for simultaneous quantification and structural confirmation without sacrificing the fast cycle times required for UHPLC[7].

Quantitative Data Summaries

Table 1: Optimized MRM Parameters for Xanthoangelol I (ESI-)

Note: Collision Energies (CE) are empirically optimized to maximize the transmission of specific y- and b-type ring fragments.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Transition TypeDwell Time (ms)Collision Energy (eV)
Xanthoangelol I 351.1207.1Quantifier5025
Xanthoangelol I 351.1143.0Qualifier 15030
Xanthoangelol I 351.1119.0Qualifier 25040
SIL-IS (d4-Iso) 259.1139.0IS Quantifier5020
Table 2: UHPLC Gradient Elution Profile
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.00.49010
2.00.49010
10.00.44060
15.00.4595
18.00.4595
18.10.49010

Self-Validating Experimental Protocol

To guarantee trustworthiness, this protocol functions as a self-validating system by incorporating Stable Isotope-Labeled Internal Standards (SIL-IS) to correct for extraction losses, and matrix-matched calibration to normalize ion suppression[4].

Step 1: Matrix Extraction & Preparation
  • Weighing: Accurately weigh 100 mg of lyophilized A. keiskei stem powder into a 2.0 mL microcentrifuge tube.

  • Spiking: Add 1.0 mL of extraction solvent (Methanol:Water, 80:20 v/v) spiked with 50 ng/mL of the SIL-IS (e.g., Isoliquiritigenin-d4). Causality: Methanol effectively disrupts cellular matrices to release bound polyphenols, while the IS immediately accounts for downstream volumetric or ionization variances.

  • Extraction: Vortex vigorously for 2 minutes. Transfer to an ice-water ultrasonic bath and sonicate for 15 minutes. Causality: The ice bath prevents the thermal degradation of light- and heat-sensitive prenylated chalcones.

  • Clarification: Centrifuge the homogenate at 14,000 × g for 10 minutes at 4°C.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter directly into an amber LC vial to prevent UV-induced photoisomerization.

Step 2: Instrumental Setup & System Suitability
  • Column Equilibration: Install a sub-2-µm C18 column (e.g., 2.1 × 100 mm, 1.8 µm) and maintain the column oven at 40°C to reduce system backpressure and improve mass transfer kinetics.

  • Source Tuning: Configure the ESI source with a Capillary Voltage of 3000 V (Negative Mode), Drying Gas Temperature of 300°C, and Nebulizer Pressure of 40 psi.

  • Sequence Design: Inject a matrix-matched calibration curve (1 ng/mL to 1000 ng/mL), followed by a blank, and then the biological samples. Insert a Quality Control (QC) sample every 10 injections to monitor instrument drift and ensure the relative standard deviation (RSD) of the IS remains <15%.

Biological Context: Mechanism of Action

Understanding the downstream effects of Xanthoangelol derivatives provides critical context for their quantification. Proteomic analyses have demonstrated that Xanthoangelols act as potent anti-tumor agents by triggering severe oxidative stress in cancer cell lines[3]. This stress leads to the oxidation and subsequent down-regulation of the DJ-1 protein. The loss of DJ-1's antioxidant function accelerates the release of cytochrome c from the mitochondria, ultimately initiating a caspase-9 and caspase-3 dependent apoptotic cascade[3][8].

Apoptosis_Pathway XA Xanthoangelol Exposure ROS ROS Generation (Oxidative Stress) XA->ROS Triggers DJ1 DJ-1 Protein Oxidation ROS->DJ1 Oxidizes & Down-regulates CYTC Cytochrome c Release DJ1->CYTC Loss of Antioxidant Function CASP Caspase-9 & 3 Activation CYTC->CASP Initiates Cascade APOP Apoptotic Cell Death CASP->APOP Cleaves Substrates

Fig 2. Xanthoangelol-induced apoptosis pathway via ROS generation and DJ-1 protein oxidation.

References

  • [5] Antioxidant and LC-QToF-MS/MS analysis of polyphenols in polar and non-polar extracts from Strobilanthes crispus and Clinacanthus nutans. Universiti Putra Malaysia.[Link]

  • [2] Integration of Biochemometrics and Molecular Networking to Identify Bioactive Constituents of Ashitaba (Angelica keiskei Koidzumi). National Institutes of Health (NIH).[Link]

  • [1] Chalcones and Other Compounds from the Exudates of Angelica keiskei and Their Cancer Chemopreventive Effects. ResearchGate.[Link]

  • [3] Proteomic analysis of apoptosis induced by xanthoangelol, a major constituent of Angelica keiskei, in neuroblastoma. PubMed (NIH).[Link]

  • [8] Xanthoangelol, a Major Chalcone Constituent of Angelica Keiskei, Induces Apoptosis in Neuroblastoma and Leukemia Cells. PubMed (NIH).[Link]

  • [7] Triggered MRM: Simultaneous Quantitation and Confirmation Using Agilent Triple Quadrupole LC/MS Systems. Agilent Technologies.[Link]

  • [4] UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites. Frontiers in Chemistry.[Link]

Sources

Method

Application Note: Synthesis and Structure-Activity Relationship (SAR) Profiling of Xanthoangelol I Analogs

Introduction & Rationale Xanthoangelol I is a naturally occurring prenylated chalcone isolated from the stem exudates of Angelica keiskei (commonly known as Ashitaba). It belongs to a class of open-chain flavonoids chara...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Xanthoangelol I is a naturally occurring prenylated chalcone isolated from the stem exudates of Angelica keiskei (commonly known as Ashitaba). It belongs to a class of open-chain flavonoids characterized by an α,β-unsaturated carbonyl system linking two aromatic rings[1]. Xanthoangelol derivatives exhibit a broad spectrum of pharmacological activities, including potent antibacterial, anti-inflammatory, and anticancer properties[1][2].

Despite their therapeutic potential, the natural extraction yield of specific derivatives like Xanthoangelol I is exceptionally low (e.g., 0.0135% from dried exudate)[1]. Consequently, the total chemical synthesis of Xanthoangelol I and its structural analogs is critical. Synthesis not only provides sufficient material for biological evaluation but also allows researchers to expand the chemical space, conduct comprehensive Structure-Activity Relationship (SAR) studies, and develop high-potency, low-toxicity therapeutic candidates[3].

Mechanistic Pathways & Biological Targets

Prenylated chalcones exert their biological effects by modulating multiple intracellular signaling cascades. In the context of chemoprevention and anti-inflammatory action, specific synthetic chalcones activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant defense enzymes such as NQO1[2][4]. In antibacterial applications, Xanthoangelol analogs have been identified as potent antivirulence agents that inhibit the SaeRS two-component system (TCS) in Staphylococcus aureus, repressing virulence factor production without killing the bacteria[5]. In oncology, 5'-prenylated chalcones induce apoptosis in human tumor cell lines (e.g., K562 leukemia cells) by altering cell morphology and triggering cell cycle arrest[2][6].

Pathway XAG Xanthoangelol Analogs SaeRS SaeRS TCS (S. aureus) XAG->SaeRS Inhibits Nrf2 Nrf2 Pathway Activation XAG->Nrf2 Activates Apoptosis Apoptosis (K562 Cells) XAG->Apoptosis Induces Virulence Decreased Virulence SaeRS->Virulence Downregulates NQO1 Antioxidant Defense Nrf2->NQO1 Upregulates CellDeath Tumor Cell Death Apoptosis->CellDeath Leads to

Caption: Multi-target mechanistic pathways of Xanthoangelol analogs in cells.

Synthetic Strategy & Workflow

The foundational logic for synthesizing Xanthoangelol analogs involves constructing the core chalcone scaffold followed by targeted functionalization. The core is typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde[2][4].

To introduce the characteristic prenyl or geranyl groups found in Xanthoangelol I, researchers employ regioselective iodination followed by Suzuki cross-coupling, or direct alkylation methods[6]. Advanced derivatives bearing a 2-hydroxy-3-methyl-3-butenyl (HMB) group can be constructed using a Schenck ene reaction with a photosensitizer (e.g., tetraphenylporphin)[7].

Workflow Aceto Substituted Acetophenone Condensation Claisen-Schmidt Condensation Aceto->Condensation Benz Substituted Benzaldehyde Benz->Condensation Core Core Chalcone Condensation->Core Prenylation Suzuki Coupling Core->Prenylation Deprotection Deprotection Prenylation->Deprotection Final Xanthoangelol Analogs Deprotection->Final

Caption: Stepwise synthetic workflow for generating prenylated chalcone analogs.

Structure-Activity Relationship (SAR) Insights

Designing analogs requires a precise understanding of how specific functional groups influence bioactivity. The causality behind these modifications dictates the synthetic choices summarized below:

Structural ModificationTarget / Assay ModelBiological Impact & CausalityRef.
5'-Prenylation / Geranylation K562 Leukemia CellsEnhanced Cytotoxicity: The lipophilic prenyl group increases cellular permeability and membrane interaction, significantly lowering the IC50 (e.g., to 2.7 μM).[6]
Terminal Isoprene Hydroxyl S. aureus SaeRS TCSCrucial for Antivirulence: Analogs lacking the terminal hydroxyl group on the isoprene unit completely lose inhibitory activity against SaeRS, indicating a strict hydrogen-bonding requirement in the binding pocket.[5]
A-ring HMB Substitution SARS-CoV ProteaseIncreased Potency: Substitution with a 2-hydroxy-3-methyl-3-butenyl (HMB) group yields a 4-fold higher potency compared to standard 3-methyl-2-butenyl analogs.[7]
Pyrazole-fusion at α,β-ketone COX-2 / 5-LOXBroad Anti-inflammatory Profile: Hybridizing the chalcone core with a pyrazole ring enhances hydrogen bonding and π–π stacking with inflammatory enzymes.[8]

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process quality control (QC) steps are embedded to ensure the chemical integrity of intermediates before proceeding to subsequent stages.

Protocol A: Synthesis of the Core Chalcone Scaffold (Claisen-Schmidt Condensation)

Objective: To synthesize the 1,3-diphenyl-2-propen-1-one backbone via base catalysis[2][4].

  • Preparation: Dissolve 10 mmol of the appropriately substituted acetophenone (e.g., MOM-protected 2,4-dihydroxyacetophenone) and 10 mmol of the substituted benzaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise, add 10 mL of an aqueous NaOH solution (40% w/v) under continuous magnetic stirring.

    • Causality: The strong base deprotonates the α-carbon of the acetophenone to form a reactive enolate, which subsequently attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12–24 hours.

    • Validation Step: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The disappearance of starting materials and the appearance of a new fluorescent spot under UV (254 nm) indicates completion.

  • Workup: Pour the mixture into crushed ice and acidify to pH 3-4 using 2M HCl. Collect the resulting precipitate via vacuum filtration.

  • Purification: Recrystallize the crude solid from hot ethanol. Confirm the trans-alkene structure via 1H-NMR (characteristic doublets around δ 7.4–7.8 ppm with J ≈ 15.5 Hz).

Protocol B: Regioselective Prenylation via Suzuki Coupling

Objective: To attach the prenyl or geranyl side chain to the chalcone A-ring[6].

  • Iodination: Treat the core chalcone (5 mmol) with N-iodosuccinimide (NIS) (5.5 mmol) in acetonitrile (30 mL) at 0°C for 2 hours to achieve regioselective iodination. Purify via silica gel column chromatography.

  • Coupling Setup: In a Schlenk flask under an inert argon atmosphere, combine the iodinated chalcone (2 mmol), prenylboronic acid pinacol ester (2.5 mmol), Pd(dppf)Cl2 catalyst (0.1 mmol, 5 mol%), and K2CO3 (6 mmol) in a degassed mixture of 1,4-dioxane/water (4:1, 15 mL).

    • Causality: Palladium catalyzes the cross-coupling between the aryl iodide and the prenylboronic ester. The inert argon atmosphere is critical to prevent catalyst oxidation and unwanted homocoupling side reactions.

  • Reaction: Heat the mixture to 80°C for 8 hours.

  • Workup & Deprotection: Extract the mixture with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate. To remove MOM protecting groups, dissolve the crude product in methanol, add catalytic p-toluenesulfonic acid (p-TSA), and stir at 50°C for 4 hours[7].

  • Final Validation: Purify the final Xanthoangelol analog via preparative HPLC. Validate purity (>95%) and exact mass using HRMS and 13C-NMR.

Protocol C: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To evaluate the anticancer SAR of the synthesized analogs on K562 cells[6].

  • Cell Seeding: Seed K562 human leukemia cells in a 96-well plate at a density of 1 × 10^4 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO2 atmosphere.

  • Treatment: Treat cells with varying concentrations of the synthesized Xanthoangelol analogs (e.g., 0.1, 1, 5, 10, 50 μM) dissolved in DMSO (ensure final DMSO concentration is <0.1%). Include a vehicle control and a positive control.

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Causality: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into purple formazan crystals via the mitochondrial enzyme succinate dehydrogenase. Dead cells cannot perform this reduction.

  • Quantification: Centrifuge the plate, carefully remove the supernatant, and dissolve the formazan crystals in 150 μL of DMSO. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis to quantify the SAR impact of the structural modifications.

Sources

Application

Application Note: Preparation and Handling of Xanthoangelol I Stock Solutions for In Vitro Bioassays

Introduction and Scientific Context Xanthoangelol I is a bioactive prenylated chalcone originally isolated from the stem exudates and roots of Angelica keiskei (commonly known as Ashitaba)[1]. As a minor but potent analo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

Xanthoangelol I is a bioactive prenylated chalcone originally isolated from the stem exudates and roots of Angelica keiskei (commonly known as Ashitaba)[1]. As a minor but potent analog within the xanthoangelol family, it exhibits notable biological activities, including anti-inflammatory, antibacterial, and pro-apoptotic effects in various cell lines (e.g., neuroblastoma and leukemia cells) [2].

In pharmacological and cell-based bioassays, the accurate preparation of Xanthoangelol I stock solutions is a critical variable. Because it is a highly lipophilic chalcone, it is practically insoluble in aqueous media. Consequently, researchers must rely on organic solvents like Dimethyl Sulfoxide (DMSO) to achieve complete dissolution before introducing the compound into aqueous biological systems. This application note provides a self-validating, mechanistic protocol for formulating, storing, and diluting Xanthoangelol I to ensure maximum compound stability and reproducible bioassay data.

Physicochemical Properties & Solubility Profile

Understanding the physical properties of Xanthoangelol I dictates the handling parameters. The presence of the prenyl/geranyl side chains significantly increases its lipophilicity, necessitating the use of anhydrous solvents to prevent spontaneous precipitation.

Table 1: Physicochemical and Solubility Data for Xanthoangelol I

ParameterValue / Description
Source Angelica keiskei (Umbelliferae)
Compound Class Prenylated Chalcone
Primary Solvent Anhydrous DMSO (Recommended)
Max Solubility (DMSO) ~79 - 100 mg/mL (Requires sonication) [3]
Aqueous Solubility < 0.1 mg/mL (Insoluble)
Storage (Powder) -20°C (up to 3 years, protected from light) [4]
Storage (DMSO Stock) -80°C (up to 6 months, aliquoted) [4]

Note: Moisture-contaminated DMSO will drastically reduce solubility and cause micro-precipitation. Always use fresh, anhydrous, sterile-filtered DMSO.

Experimental Protocols

Protocol A: Preparation of Master Stock Solution (e.g., 50 mM)

Expertise & Causality: Chalcones are susceptible to photo-oxidation and degradation via repeated freeze-thaw cycles. Therefore, the master stock must be prepared in amber vials and immediately aliquoted.

  • Equilibration: Remove the lyophilized Xanthoangelol I powder from -20°C storage. Allow the vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator. Causality: Opening a cold vial introduces atmospheric condensation, which degrades the anhydrous environment and promotes compound hydrolysis.

  • Weighing: In a low-light environment, weigh the required mass of Xanthoangelol I (e.g., 5 mg) into a sterile, amber glass or light-blocking microcentrifuge tube.

  • Solvent Addition: Calculate the required volume of anhydrous DMSO to achieve a 50 mM concentration. For example, if the molecular weight is approximately 392.5 g/mol , 5 mg requires ~255 µL of DMSO. Add the solvent dropwise.

  • Dissolution: Vortex the suspension gently for 30 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 2–5 minutes. Causality: Sonication provides the kinetic energy required to disrupt the crystalline lattice of the highly lipophilic geranylated structure without applying destructive thermal stress.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–20 µL) in sterile PCR tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. [4]

Protocol B: Serial Dilution for Cell-Based Bioassays

Expertise & Causality: Direct addition of a high-concentration DMSO stock to cell culture media often results in localized precipitation (the "crash out" effect) and solvent toxicity. The final DMSO concentration in the bioassay must not exceed 0.1% - 0.5% (v/v) to prevent artifactual cytotoxicity.

  • Intermediate Dilution: Thaw a single-use aliquot of the 50 mM stock at room temperature. Prepare an intermediate working solution (e.g., 1 mM) by diluting the stock 1:50 in pure DMSO or a miscible co-solvent system (e.g., PEG300/Tween 80) if required for in vivo models [5].

  • Media Spiking: Pre-warm the aqueous cell culture media (e.g., DMEM or RPMI with 10% FBS) to 37°C.

  • Final Dilution: Add the intermediate working solution to the pre-warmed media while vortexing vigorously. Causality: Rapid mixing disperses the lipophilic molecules into the protein-rich serum (FBS), which acts as a carrier, preventing the chalcone from nucleating and precipitating out of the aqueous phase.

  • Verification: Inspect the final assay media under a microscope (10x or 20x objective) to ensure no micro-crystals have formed.

Workflow Visualization

The following diagram illustrates the critical path from lyophilized powder to bioassay application, highlighting the checkpoints required to maintain compound integrity.

Xanthoangelol_Workflow Powder Lyophilized Xanthoangelol I (Store at -20°C) Equilibrate Equilibrate to RT in Desiccator Powder->Equilibrate AddDMSO Add Anhydrous DMSO (Target: 50 mM) Equilibrate->AddDMSO Sonicate Vortex & Sonicate (2-5 min at RT) AddDMSO->Sonicate Aliquot Aliquot & Flash Freeze (Store at -80°C) Sonicate->Aliquot Intermediate Intermediate Dilution (e.g., 1 mM in DMSO) Aliquot->Intermediate Thaw single use Media Dilute in 37°C Assay Media (Final DMSO < 0.5%) Intermediate->Media Bioassay In Vitro Bioassay (e.g., Apoptosis Assay) Media->Bioassay Microscopic check

Caption: Workflow for the preparation, storage, and dilution of Xanthoangelol I stock solutions.

References

  • Akihisa, T., et al. "Chalcones and Other Compounds from the Exudates of Angelica keiskei and Their Cancer Chemopreventive Effects." Journal of Natural Products, ACS Publications. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Section 1: Core Principles of Xanthoangelol I Separation (FAQs)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the chromatographic complexities of isolating and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the chromatographic complexities of isolating and quantifying Xanthoangelol I —a highly bioactive, prenylated chalcone derived from the exudates of Angelica keiskei (Ashitaba).

This guide abandons generic advice in favor of mechanistic causality and self-validating protocols, ensuring your high-performance liquid chromatography (HPLC) workflows are robust, reproducible, and scientifically sound.

Q1: What is the optimal mobile phase system for the baseline resolution of Xanthoangelol I? The most robust system utilizes a binary gradient of highly purified Water (Mobile Phase A) and Methanol (Mobile Phase B), both modified with an acidic additive. Historically, isocratic systems such as Methanol–Water–Acetic Acid (75:25:1) have been successfully employed for preparative reversed-phase HPLC on ODS (C18) columns to yield pure Xanthoangelol I[1]. However, for analytical profiling of complex root or stem exudates, a gradient method (e.g., 20% to 100% Methanol over 25 minutes) provides superior peak capacity[2].

The Causality: Xanthoangelol I contains a highly hydrophobic 4-methyl-3-pentenyl (prenyl) group attached to its chalcone backbone[1]. Methanol provides excellent solvation for these prenylated structures while offering distinct hydrogen-bonding selectivity compared to Acetonitrile. This specific selectivity is critical when separating Xanthoangelol I from structurally similar analogs like Xanthoangelol J or 4-hydroxyderricin[3].

Q2: Why is an acidic modifier strictly required in the mobile phase? Omitting an acidic modifier is the leading cause of method failure for chalcones. Xanthoangelol I possesses multiple phenolic hydroxyl groups. At a neutral pH, these groups partially ionize, leading to secondary electrostatic interactions with residual, unreacted silanols on the silica-based C18 stationary phase.

The Causality: By adding 0.1% Formic Acid (FA) or 1% Acetic Acid (AcOH)[1], the mobile phase pH is artificially lowered to ~2.5–3.0. This is well below the pKa of the phenolic hydroxyls (typically ~7–9). This suppresses ionization, ensuring the molecule remains fully protonated and neutral, thereby enforcing a pure, predictable hydrophobic retention mechanism and eliminating peak tailing.

Section 2: Troubleshooting Matrix

Issue: Co-elution of Xanthoangelol I with 4-hydroxyderricin.

  • Mechanistic Cause: Both are major prenylated chalcones in Angelica keiskei with nearly identical hydrophobicities and molecular weights[3].

  • Intervention: Alter the selectivity ( α ) of the mobile phase. If using Methanol, switch to a Methanol/Acetonitrile (50:50) blend for Mobile Phase B. Acetonitrile has a different dipole moment and lacks hydrogen-bond donating capacity, which alters the relative retention times of closely related chalcones. Additionally, decrease the gradient slope (e.g., 1% B/min) specifically during the elution window (typically 15–20 minutes).

Issue: Drifting Retention Times Across Sequential Injections.

  • Mechanistic Cause: Incomplete column equilibration or selective evaporation of the organic modifier in the solvent reservoir.

  • Self-Validating Fix: Implement a strict 10-column-volume (CV) re-equilibration step post-gradient. Validate this by injecting a reference standard; equilibration is confirmed only when the retention time standard deviation is <0.05 minutes across three consecutive blank-matrix injections.

Troubleshooting_Tailing Issue Issue: Xanthoangelol I Peak Tailing Cause1 Ionization of Phenolic Hydroxyls Issue->Cause1 Cause2 Secondary Silanol Interactions Issue->Cause2 Fix1 Lower Mobile Phase pH < 3.0 (Increase Acidic Modifier) Cause1->Fix1 pH Check Fix2 Switch to Fully End-Capped High-Purity C18 Column Cause2->Fix2 Stationary Phase Check

Troubleshooting logic tree for diagnosing and resolving Xanthoangelol I peak tailing.

Section 3: Quantitative Data & Mobile Phase Comparison

The following table synthesizes field-proven mobile phase compositions for the separation of Xanthoangelol derivatives, allowing you to select the optimal system based on your specific application scale.

Mobile Phase CompositionElution ModeTarget CompoundsChromatographic Effect / ApplicationReference
MeOH–H₂O–AcOH (75:25:1) IsocraticXanthoangelol I, JHigh loadability for preparative isolation; maintains stable baseline.[1]
ddH₂O / MeOH (0.1% FA) Gradient (20% to 100% B)Xanthoangelol, 4-HDHigh peak capacity for complex extract profiling (UPLC-MS/MS).[2]
Acetonitrile / Water (15:85) Isocratic/GradientXanthoangelol B fragmentsAlternative selectivity for highly polar synthetic fragments.[4]

Section 4: Self-Validating Standard Operating Protocol (SOP)

To ensure trustworthiness and reproducibility, do not proceed to sample analysis without satisfying the built-in validation gates in the following protocol.

Protocol: Gradient Optimization for Xanthoangelol I Profiling

Step 1: Mobile Phase Preparation & Degassing

  • Action: Prepare Mobile Phase A (Ultrapure Water + 0.1% v/v Formic Acid) and Mobile Phase B (HPLC-grade Methanol + 0.1% v/v Formic Acid). Vacuum filter through a 0.22 µm PTFE membrane and sonicate for 10 minutes.

  • Validation Gate: Monitor the UV detector baseline at 350 nm (the UV λmax​ for Xanthoangelol I[1]). Baseline noise must be < 0.05 mAU before proceeding. High noise indicates dissolved gases or contaminated modifiers.

Step 2: Column Equilibration

  • Action: Flush the C18 column (e.g., 250 × 4.6 mm, 5 µm) with 10 Column Volumes (CV) of the starting gradient conditions (20% B) at 1.0 mL/min.

  • Validation Gate: Inject a void volume marker (e.g., uracil). The retention time ( t0​ ) must remain constant (RSD < 0.5%) across 3 consecutive injections.

Step 3: Scouting Gradient Execution

  • Action: Execute a linear gradient from 20% B to 100% B over 25 minutes[2]. Hold at 100% B for 5 minutes to elute highly lipophilic matrix components, then return to 20% B over 1 minute.

Step 4: System Suitability Testing (SST) & Method Refinement

  • Action: Inject a mixed standard of Xanthoangelol I and 4-hydroxyderricin. Calculate the resolution ( Rs​ ) and the USP Tailing Factor ( Tf​ ).

  • Validation Gate: The method is only validated for quantitative use if Rs​≥1.5 (baseline resolution) and Tf​≤1.2 . If Tf​>1.2 , verify the mobile phase pH is strictly < 3.0.

Mobile_Phase_Optimization Start Crude Angelica keiskei Extract Solvent Select Organic Modifier (Methanol vs. Acetonitrile) Start->Solvent Acid Add Acidic Modifier (0.1% Formic Acid or 1% Acetic Acid) Solvent->Acid Gradient Execute Scouting Gradient (20% to 100% Organic) Acid->Gradient Evaluate Evaluate Peak Resolution (Rs) Xanthoangelol I vs. 4-HD Gradient->Evaluate Success Validated Method (Rs > 1.5, Tailing < 1.2) Evaluate->Success Resolution Optimal Fail Adjust Gradient Slope & Column Temperature Evaluate->Fail Co-elution / Tailing Fail->Gradient

Systematic workflow for optimizing HPLC mobile phase conditions for Xanthoangelol I separation.

References

  • Chalcones and Other Compounds from the Exudates of Angelica keiskei and Their Cancer Chemopreventive Effects - Journal of Natural Products - ACS Publications.[Link]

  • Characterizing Tyrosinase Modulators from the Roots of Angelica keiskei Using Tyrosinase Inhibition Assay and UPLC-MS/MS as the Combinatorial Novel Approach - PMC.[Link]

  • 4‐Hydroxydericcin (4‐HD) and xanthoangelol (XAG) suppressed... - ResearchGate.[Link]

  • Total Synthesis of Xanthoangelol B and Its Various Fragments: Toward Inhibition of Virulence Factor Production of Staphylococcus aureus - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Stabilizing Xanthoangelol Against Oxidation During Long-Term Storage

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with xanthoangelol. This resource provides in-depth troubleshooting guides and frequently asked que...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with xanthoangelol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing oxidative degradation of xanthoangelol during long-term storage. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and reproducibility of your experiments.

Introduction: The Challenge of Xanthoangelol Instability

Xanthoangelol, a prenylated chalcone isolated from Angelica keiskei, is a compound of significant interest due to its diverse biological activities, including anti-inflammatory, antibacterial, and pro-apoptotic properties.[1] However, like many phenolic compounds, xanthoangelol is susceptible to oxidation. Its chemical structure, featuring multiple hydroxyl groups and an α,β-unsaturated ketone system, makes it prone to degradation when exposed to oxygen, light, heat, and certain pH conditions. This instability can lead to a loss of biological activity and the formation of unknown degradation products, compromising experimental results and the overall drug development process.

This guide will provide a structured approach to understanding and mitigating the oxidative degradation of xanthoangelol, ensuring the reliability of your research.

Frequently Asked Questions (FAQs)

Q1: My xanthoangelol solution, which was initially a vibrant yellow, has turned brownish over time. What is happening?

A1: The color change from yellow to brown is a classic indicator of the oxidation of chalcone compounds. This discoloration suggests that the xanthoangelol has degraded. The phenolic hydroxyl groups and the α,β-unsaturated ketone moiety in the xanthoangelol structure are susceptible to oxidation, leading to the formation of various degradation products that are often colored. To avoid this, it is crucial to store the compound under appropriate conditions, which we will detail in this guide.

Q2: I dissolve my xanthoangelol in DMSO for my experiments. How should I store the stock solution?

A2: For long-term storage of xanthoangelol in DMSO, it is recommended to store aliquots at -80°C for up to 6 months.[2] For shorter-term storage, -20°C for up to one month is acceptable.[2] It is critical to use anhydrous DMSO, as water can facilitate degradation.[3] Additionally, repeated freeze-thaw cycles should be avoided as they can lead to compound precipitation and degradation.[2][3][4][5][6] It is best practice to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.

Q3: Can I store my xanthoangelol in an aqueous buffer for my cell culture experiments?

A3: It is not recommended to store xanthoangelol in aqueous buffers for extended periods. Xanthoangelol has poor aqueous solubility and is more prone to degradation in aqueous environments, especially at neutral or slightly basic pH where phenolic hydroxyl groups are more easily oxidized.[7] Prepare fresh working solutions in your cell culture media immediately before use by diluting a concentrated stock in an organic solvent like DMSO. When diluting, add the DMSO stock to the aqueous media while vortexing to ensure rapid and uniform dispersion, which can help prevent precipitation.[8]

Q4: What are the primary factors that accelerate the degradation of xanthoangelol?

A4: The primary factors that accelerate the degradation of xanthoangelol are:

  • Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.

  • Light: Exposure to UV and visible light can provide the energy to initiate oxidative reactions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • pH: Neutral to alkaline pH can deprotonate the phenolic hydroxyl groups, making them more susceptible to oxidation.[7]

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative reactions.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the storage and handling of xanthoangelol.

Issue 1: Rapid Discoloration of Xanthoangelol Solution
  • Observation: A freshly prepared xanthoangelol solution in an organic solvent (e.g., ethanol, DMSO) turns from yellow to brownish within a short period (hours to days).

  • Potential Cause: Significant oxidative degradation is occurring.

  • Troubleshooting Workflow:

start Brownish Discoloration Observed q1 Was the solvent deoxygenated? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the solution prepared and stored under an inert atmosphere? a1_yes->q2 sol1 Sparge solvent with inert gas (N2 or Ar) for 15-30 min before use. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the container protected from light? a2_yes->q3 sol2 Overlay the solution with N2 or Ar gas before sealing the container. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 What is the storage temperature? a3_yes->q4 sol3 Use amber vials or wrap the container in aluminum foil. a3_no->sol3 sol3->q4 a4_rt Room Temp q4->a4_rt Room Temp a4_fridge 4°C q4->a4_fridge 4°C a4_freezer -20°C/-80°C q4->a4_freezer -20°C/-80°C sol4 Store at -20°C for short-term and -80°C for long-term. a4_rt->sol4 a4_fridge->sol4 end Solution Stabilized a4_freezer->end sol4->end cluster_degradation Degradation Pathways of Xanthoangelol cluster_stabilization Stabilization Strategies Xanthoangelol Xanthoangelol Oxidation Oxidation Xanthoangelol->Oxidation O2, Heat, Light, Metal Ions Hydrolysis Hydrolysis Xanthoangelol->Hydrolysis Acid/Base Photodegradation Photodegradation Xanthoangelol->Photodegradation UV/Vis Light Degradation_Products Degradation Products (e.g., epoxides, cleaved rings) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Antioxidants Add Antioxidants (BHT, α-tocopherol) Stabilized_Xanthoangelol Stabilized Xanthoangelol Antioxidants->Stabilized_Xanthoangelol Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Stabilized_Xanthoangelol Low_Temperature Low Temperature Storage (-20°C / -80°C) Low_Temperature->Stabilized_Xanthoangelol Light_Protection Light Protection (Amber Vials) Light_Protection->Stabilized_Xanthoangelol

Caption: Factors influencing xanthoangelol stability.

References

  • Xanthoangelol | Apoptosis Inducer. MedchemExpress.com. Accessed March 29, 2026.
  • (PDF) Inhibitory Activity of Xanthoangelol Isolated from Ashitaba (Angelica keiskei Koidzumi) towards α-Glucosidase and Dipeptidyl Peptidase-IV: In Silico and In Vitro Studies.
  • Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Benchchem. Accessed March 29, 2026.
  • Enhancing chemical and physical stability of pharmaceuticals using freeze-thaw method. Accessed March 29, 2026.
  • Development and Validation of HPLC Method for Determination of an API in Presence of its Degrad
  • Inhibitory activity of xanthoangelol isolated from Ashitaba (Angelica keiskei Koidzumi) towards α-glucosidase and dipeptidyl peptidase-IV: in silico and in vitro studies. PMC. Accessed March 29, 2026.
  • Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. PMC. Accessed March 29, 2026.
  • Stability Studies and Shelf-Life Determination of Pharmaceutical Formulations.
  • What is Freeze thaw (Thermal cycling) study?. Vici Health Sciences. Accessed March 29, 2026.
  • Inhibitory activity of xanthoangelol isolated from Ashitaba (Angelica keiskei Koidzumi) towards α-glucosidase and dipeptidyl peptidase-IV: in silico and in vitro studies. PubMed. Accessed March 29, 2026.
  • Influence of Xanthan-Curdlan Hydrogel Complex on Freeze-Thaw Stability and Rheological Properties of Whey Protein Isolate Gel over Multiple Freeze-Thaw Cycle. PubMed. Accessed March 29, 2026.
  • Stability testing of existing active substances and related finished products. EMA. Accessed March 29, 2026.
  • (PDF) A long‐time stability study of 50 drug substances representing common drug classes of pharmaceutical use.
  • Evaluating Freeze-Thaw Processes in Biopharmaceutical Design.
  • Annex 10. ICH. Accessed March 29, 2026.
  • Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K. PMC. Accessed March 29, 2026.
  • Stabilizing a-tocopherol in solutions to prevent oxidation and degradation. Benchchem. Accessed March 29, 2026.
  • Technical Support Center: Overcoming Precipitation of Chitin Synthase Inhibitor 1 (Nikkomycin Z) in Media. Benchchem. Accessed March 29, 2026.
  • Do freeze-thaw cycles damage small molecules dissolved in DMSO?
  • HPLC analysis of plant sterol oxidation products. HELDA - Helsinki.fi. Accessed March 29, 2026.
  • Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines. Agritrop. Accessed March 29, 2026.
  • Analytical Quality by Design Driven Development and Validation of UV-Visible Spectrophotometric Method for Quantific
  • Effects of S olvent System and Storage Condition on Chemical Stability of 5α-Reductase Inhibitor Compounds in Tectona grandis L. Semantic Scholar. Accessed March 29, 2026.
  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI. Accessed March 29, 2026.
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. Accessed March 29, 2026.
  • Stability data for the quantitative stability-indicating assays (A)...
  • 7 ways to troubleshoot automation problems in the lab. Biosero. Accessed March 29, 2026.
  • Troubleshooting with Quality Control Data in Medical Laboratories for Beginners. Accessed March 29, 2026.
  • LC/MS analysis of the degradation products recovered after the cycle...
  • LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. Hilaris Publisher. Accessed March 29, 2026.

Sources

Troubleshooting

minimizing matrix effects in xanthoangelol I LC-MS/MS analysis

Welcome to the technical support center for the LC-MS/MS analysis of xanthoangelol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS/MS analysis of xanthoangelol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to minimizing matrix effects in their experiments. As Senior Application Scientists, we have compiled this information to ensure technical accuracy and provide field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of xanthoangelol LC-MS/MS analysis?

A1: The matrix effect in LC-MS/MS analysis refers to the alteration of ionization efficiency for xanthoangelol due to co-eluting compounds from the sample matrix. These interfering components can be endogenous substances like phospholipids, salts, or other metabolites present in the biological sample. The effect can manifest as either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity), both of which can lead to inaccurate quantification.

Q2: Why is xanthoangelol particularly susceptible to matrix effects?

A2: Xanthoangelol, a chalcone extracted from plants like Angelica keiskei, possesses a chemical structure that makes it prone to interactions with various matrix components. Its moderate polarity can lead to co-elution with a wide range of endogenous compounds in complex biological matrices, increasing the likelihood of ionization competition in the mass spectrometer source.

Q3: What are the common sources of matrix effects in xanthoangelol analysis?

A3: Common sources of matrix effects include:

  • Phospholipids: Abundant in plasma and tissue samples, they are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and buffers: High concentrations can alter droplet formation and evaporation in the ESI source.

  • Other endogenous molecules: Metabolites, proteins, and other small molecules can compete with xanthoangelol for ionization.

  • Exogenous compounds: Contaminants from sample collection tubes, solvents, or other sources can also interfere.

Q4: How can I detect and quantify matrix effects in my xanthoangelol assay?

A4: Two primary methods are used to assess matrix effects:

  • Post-column infusion: A solution of xanthoangelol is continuously infused into the LC flow after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal for xanthoangelol indicates ion suppression or enhancement at that retention time.

  • Post-extraction spike: The response of xanthoangelol in a neat solution is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses provides a quantitative measure of the matrix effect.

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in xanthoangelol quantification.

Possible Cause: Significant and variable matrix effects between samples.

Solution: Implement a robust sample preparation protocol to remove interfering matrix components. Solid-Phase Extraction (SPE) is often more effective than simpler methods like protein precipitation.

Protocol: Solid-Phase Extraction (SPE) for Xanthoangelol from Plasma
  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., polymeric reversed-phase with ion exchange) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute xanthoangelol with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Rationale: Mixed-mode SPE provides a more selective cleanup by utilizing both reversed-phase and ion-exchange mechanisms, leading to a cleaner extract compared to protein precipitation. This significantly reduces the co-elution of phospholipids and other matrix components that cause ion suppression.

Issue 2: Inconsistent results despite using a simple internal standard.

Possible Cause: The internal standard (IS) is not adequately compensating for the matrix effects experienced by xanthoangelol.

Solution: Utilize a stable isotope-labeled (SIL) internal standard of xanthoangelol.

Explanation: An ideal internal standard should have physicochemical properties very similar to the analyte so that it experiences the same matrix effects. A SIL-IS is the gold standard as it co-elutes with the analyte and is affected by ion suppression or enhancement in the same way, ensuring the ratio of the analyte to the IS remains constant for accurate quantification. It is crucial to ensure complete co-elution of the analyte and the SIL-IS for maximum correction of matrix effects.

Issue 3: Significant ion suppression observed at the retention time of xanthoangelol.

Possible Cause: Co-elution of xanthoangelol with highly abundant, ion-suppressing matrix components like phospholipids.

Solution: Optimize the chromatographic conditions to separate xanthoangelol from the interfering compounds.

Chromatographic Optimization Strategies
ParameterRecommendationRationale
Column Chemistry Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a superficially porous particle column.To alter the selectivity of the separation and resolve xanthoangelol from interfering peaks.
Mobile Phase Modify the organic solvent (e.g., use a mixture of methanol and acetonitrile) or adjust the pH of the aqueous phase.To change the retention behavior of both xanthoangelol and the matrix components.
Gradient Profile Employ a shallower gradient around the elution time of xanthoangelol.To increase the separation between closely eluting peaks.
Issue 4: The developed method works for standards in solvent but fails for matrix samples.

Possible Cause: The calibration curve prepared in a neat solvent does not account for the matrix effects present in the actual samples.

Solution: Prepare matrix-matched calibration standards.

Protocol: Preparation of Matrix-Matched Calibrants
  • Obtain a blank matrix (e.g., plasma from an untreated subject) and process it using the established sample preparation method.

  • Spike known concentrations of xanthoangelol into the processed blank matrix to create a series of calibration standards.

  • Analyze these matrix-matched calibrants alongside the unknown samples.

Rationale: By preparing the calibration curve in the same matrix as the samples, the calibrants will experience the same degree of ion suppression or enhancement as the analyte in the unknown samples. This approach helps to compensate for systematic errors introduced by the matrix.

Visualizing the Mitigation of Matrix Effects

A systematic approach is crucial for identifying and mitigating matrix effects.

Caption: Workflow for troubleshooting matrix effects.

Mechanism of Ion Suppression

Understanding the mechanism of ion suppression is key to developing effective mitigation strategies.

G cluster_1 Gas Phase Ions Analyte Xanthoangelol Analyte_Ion [Xanthoangelol+H]+ Analyte->Analyte_Ion Successful Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix_Ion [Matrix+H]+ Matrix->Matrix_Ion Competing Ionization Proton H+ Proton->Analyte Proton->Matrix

Caption: Ion suppression in the ESI source.

References

  • Becker, G. (2024).
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1).
  • TargetMol. Xanthoangelol | AMPK | Monoamine Transporter.
  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10).
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • MedchemExpress.com. Xanthoangelol | Apoptosis Inducer.
  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
  • Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023, January 24). RPubs.
  • Xanthoangelol, geranilated chalcone compound, isolation from pudau leaves ( Artocarpus kemando Miq.) as antibacterial and anticancer | Request PDF.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis.
  • Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC Intern
  • Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. (2007, June 1). PubMed.
  • BioCrick. Xanthoangelol | CAS:62949-76-2 | Chalcones | High Purity | Manufacturer.
  • *Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography/electrospray ioniz
Optimization

Technical Support Center: Optimizing Solvent Polarity for Xanthoangelol I Crystallization

Welcome to the Technical Support Center for Xanthoangelol I purification. As a bioactive prenylated chalcone derived from Angelica keiskei (Ashitaba), Xanthoangelol I presents unique crystallization challenges due to its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Xanthoangelol I purification. As a bioactive prenylated chalcone derived from Angelica keiskei (Ashitaba), Xanthoangelol I presents unique crystallization challenges due to its amphiphilic structural features. This guide provides researchers and drug development professionals with field-proven methodologies, troubleshooting logic, and self-validating protocols to achieve high-purity crystals suitable for rigorous biological assays[1].

Systematic Workflow for Solvent Optimization

G Start Crude Xanthoangelol I in Hot Solvent Cooling Gradual Cooling (0.5°C / min) Start->Cooling Observation Observe Phase Transition Cooling->Observation Crystals Crystal Nucleation Observation->Crystals Optimal Polarity Oiling Oiling Out (Liquid-Liquid Separation) Observation->Oiling High Supersaturation NoPrecip No Precipitation Observation->NoPrecip High Solubility Success High Purity Crystals (m.p. 114°C) Crystals->Success ActionOil Add 'Good' Solvent & Reduce Cooling Rate Oiling->ActionOil ActionNoPrecip Add 'Poor' Solvent or Evaporate NoPrecip->ActionNoPrecip ActionOil->Cooling ActionNoPrecip->Cooling

Logical decision tree for troubleshooting Xanthoangelol I crystallization.

Knowledge Base: FAQs on Solvent Polarity & Selection

Q: How does the molecular structure of Xanthoangelol I dictate solvent selection? A: Xanthoangelol I contains a hydrophobic prenyl chain and lipophilic aromatic rings, which are balanced by hydrophilic phenolic hydroxyl groups and a ketone moiety. This structural dichotomy means it is highly soluble in moderately polar solvents but insoluble in highly non-polar or highly polar extremes. Selecting a solvent system requires balancing the polarity index to ensure the compound dissolves at elevated temperatures but reaches supersaturation upon cooling[2].

Q: What are the baseline solvent systems recommended for this chalcone? A: We recommend binary mixed-solvent systems to precisely tune the polarity. The table below summarizes the quantitative data for common systems used in chalcone recrystallization[3].

Solvent SystemPolarity IndexXanthoangelol I Solubility (Hot)Xanthoangelol I Solubility (Cold)Crystallization Suitability
100% Ethanol 5.2HighModerateGood, but yield may be low
Ethanol / Water (80:20) ~6.0HighLowExcellent (High Yield)
Ethyl Acetate / Hexane ~2.5HighLowGood (Reduces oiling out)
100% Methanol 5.1HighModerateGood (Used for optical chalcones)
Experimental Protocol: Self-Validating Mixed-Solvent Crystallization

To ensure reproducibility and high recovery rates, follow this self-validating methodology using an Ethanol/Water system[3]:

  • Dissolution: Suspend 1.0 g of crude Xanthoangelol I in 5.0 mL of 95% Ethanol (the "good" solvent) in a round-bottom flask. Heat gently to 60°C with continuous stirring until completely dissolved.

  • Titration: Slowly add distilled water (the "poor" solvent) dropwise while maintaining the temperature at 60°C. Stop adding water the exact moment the solution becomes faintly turbid (indicating the solubility limit has been reached).

  • Clarification: Add 1-2 drops of 95% Ethanol just until the turbidity clears. This establishes a perfectly saturated solution at 60°C.

  • Nucleation: Remove the flask from the heat source and allow it to cool gradually to room temperature (25°C) over 4 hours.

    • Self-Validation Check: You should observe the formation of yellow, needle-like crystals.

  • Maturation: Transfer the flask to 4°C for 12 hours to maximize crystal yield and lattice stability.

  • Recovery: Vacuum filter the crystals and wash with 2 mL of ice-cold 20% Ethanol. Dry in vacuo.

    • Self-Validation Check: The final pure crystals should exhibit a sharp melting point of 114–114.4 °C[1].

Troubleshooting Guide

Issue: My Xanthoangelol I is "oiling out" instead of forming solid crystals. Root Cause: "Oiling out" (liquid-liquid phase separation) is a common thermodynamic issue with prenylated chalcones[3]. It occurs when the solute's melting point (114°C for Xanthoangelol I) is lower than the boiling point of the solvent system, or kinetically when the solution becomes supersaturated too rapidly. Instead of organizing into a crystal lattice, the solute separates as a dense oil[3]. Resolution Protocol:

  • Reduce Cooling Rate: Never crash-cool the solution in an ice bath. Slower cooling allows molecules the necessary time to orient into a crystalline lattice.

  • Adjust Polarity: If oiling occurs, reheat the mixture until it forms a single homogeneous phase, then add 5-10% more of the "good" solvent (e.g., Ethanol or Ethyl Acetate) to slightly reduce the polarity gap and decrease supersaturation[3].

  • Mechanical Seeding: Scratch the inside of the glass flask with a glass rod to create micro-abrasions that serve as nucleation sites, or introduce a pure Xanthoangelol I seed crystal[3].

Issue: Co-crystallization with impurities like 4-hydroxyderricin. Root Cause: 4-hydroxyderricin is structurally similar and often co-extracts with Xanthoangelol I from the yellow sap of Angelica keiskei[1]. Resolution Protocol: Switch to a more selective solvent system like Ethyl Acetate/n-Hexane. The slight difference in polarity between the two chalcones can be exploited by carefully titrating n-Hexane until only the less soluble Xanthoangelol I precipitates, leaving the impurity in the mother liquor.

Biological Validation Pathway

High-purity crystallization is not just an analytical goal; it is a strict prerequisite for accurate pharmacological profiling. Pure Xanthoangelol I crystals are required to accurately determine IC50 values for antidiabetic targets such as α-glucosidase and Dipeptidyl Peptidase-IV (DPP-IV)[1]. Impurities trapped in amorphous solids can cause false positives in these enzymatic assays.

Pathway XA Pure Xanthoangelol I (Crystal Form) Target1 α-Glucosidase XA->Target1 Binds Active Site Target2 DPP-IV XA->Target2 Binds Extensive Subsite Inhibition1 Competitive Inhibition (Hydrogen Bonding) Target1->Inhibition1 Inhibition2 Subsite S2 Binding (π-π Interaction) Target2->Inhibition2 Outcome Reduced Blood Glucose (Antidiabetic Effect) Inhibition1->Outcome Inhibition2->Outcome

Pharmacological targets of pure Xanthoangelol I highlighting the need for high-purity crystals.

References

1.[1] Title: Inhibitory activity of xanthoangelol isolated from Ashitaba (Angelica keiskei Koidzumi) towards α-glucosidase and dipeptidyl peptidase-IV: in silico and in vitro studies Source: National Institutes of Health (NIH) / PMC URL: [Link]

3.[2] Title: Molecular Structure Design, Crystal Growth, and Characterization of New Types of Organic Nonlinear Optical Chalcone Crystals Source: ACS Omega URL: [Link]

4.[4] Title: Formation of Prenylated Chalcone Xanthohumol Cocrystals: Single Crystal X-ray Diffraction, Vibrational Spectroscopic Study Coupled with Multivariate Analysis Source: Molecules (MDPI) / PMC URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative biological activity of xanthoangelol I vs xanthoangelol F

Title: Comparative Biological Activity of Xanthoangelol I vs. Xanthoangelol F: A Mechanistic and Experimental Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biological Activity of Xanthoangelol I vs. Xanthoangelol F: A Mechanistic and Experimental Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary & Structural Causality

Angelica keiskei (Ashitaba) is a prolific source of prenylated and geranylated chalcones, a class of open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one framework[1]. Among the dozens of chalcones isolated from its stem exudate and roots, Xanthoangelol I and Xanthoangelol F have garnered significant attention in oncology and infectious disease research[1][2].

While both compounds share the core α,β-unsaturated ketone system—which acts as a Michael acceptor for biological nucleophiles (such as cysteine residues on target proteins)—their distinct lipophilic side chains dictate their target affinity and membrane permeability. Xanthoangelol F is distinguished by a bulky 10-carbon geranyl moiety, whereas other analogs feature varying prenyl or cyclic substitutions[3]. As a Senior Application Scientist, understanding these structural nuances is critical: the specific length and steric bulk of these aliphatic chains directly govern whether the molecule can anchor into deep enzymatic pockets (like Topoisomerase II) or disrupt bacterial lipid bilayers[3][4].

Comparative Biological Profile

The biological activities of Xanthoangelol I and F overlap in areas of general cytotoxicity but diverge sharply in specific enzymatic targeting.

Oncology: Neuroblastoma Cytotoxicity & Apoptosis

Both Xanthoangelol I and F exhibit potent cytotoxicity against human neuroblastoma cell lines (e.g., IMR-32 and NB-39) and leukemia cells (Jurkat, HL-60)[1][5]. The mechanism of action is driven by the intrinsic mitochondrial apoptotic pathway. The chalcones induce mitochondrial membrane depolarization, triggering the release of cytochrome c, which subsequently leads to the cleavage and activation of procaspase-9 and procaspase-3[1][6].

Chemoprevention: EBV-EA and NOR 1 Inhibition

In tumor initiation and promotion models, both compounds act as robust chemopreventive agents. They strongly inhibit the induction of Epstein-Barr virus early antigen (EBV-EA) triggered by 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells[1][7]. Furthermore, Xanthoangelol F demonstrates a high capacity to inhibit the activation of NOR 1 (an NO donor), effectively scavenging reactive nitrogen species that drive early-stage carcinogenesis[6].

Enzymatic Targeting: The Topoisomerase II Discrepancy

A critical differentiator in drug development is their interaction with DNA Topoisomerase II (Topo II). While many prenylated chalcones (such as 4-hydroxyderricin) are potent Topo II inhibitors, Xanthoangelol F is entirely inactive against Topo II [3][8]. Causality: Molecular docking and structure-activity relationship (SAR) studies reveal that the 10-carbon geranyl moiety on Xanthoangelol F creates severe steric hindrance, preventing the B-ring of the chalcone from anchoring properly into the Topo II DNA-binding pocket[3].

Antimicrobial Efficacy

Both chalcones exhibit targeted antibacterial activity exclusively against Gram-positive pathogens (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)[4][9]. Causality: The highly lipophilic geranyl/prenyl chains readily intercalate into and disrupt the single lipid bilayer of Gram-positive bacteria. However, they are inactive against Gram-negative strains because the bulky hydrophobic molecules cannot penetrate the highly polar lipopolysaccharide (LPS) outer membrane[4].

Quantitative Data Summary

Table 1: Comparative Biological Activity & Mechanistic Rationale

Biological Target / AssayXanthoangelol IXanthoangelol FMechanistic Rationale
Neuroblastoma (IMR-32) Potent CytotoxicityPotent CytotoxicityInduction of intrinsic mitochondrial apoptosis via procaspase-9 and -3 cleavage.
Topoisomerase II Not highly activeInactive The bulky geranyl moiety on Xanthoangelol F causes steric clash within the Topo II active site.
EBV-EA Chemoprevention Strong InhibitionStrong InhibitionSuppression of TPA-induced tumor promotion pathways.
NOR 1 (NO donor) Assay ActiveHighly ActiveScavenging of reactive nitrogen species, halting tumor initiation.
Gram-Positive Bacteria ActiveActiveLipophilic side chains disrupt the cytoplasmic membrane; blocked by Gram-negative LPS.

Mechanistic & Workflow Visualizations

Apoptotic Signaling Pathway

The following diagram maps the causality of Xanthoangelol-induced apoptosis in neuroblastoma cells.

Apoptosis Chalcone Xanthoangelol I / F (Treatment) Mito Mitochondrial Membrane Depolarization Chalcone->Mito ROS Generation ProC9 Procaspase-9 Cleavage Mito->ProC9 Cytochrome c Release ProC3 Procaspase-3 Cleavage ProC9->ProC3 Caspase Cascade Apoptosis Apoptotic Cell Death (IMR-32 / NB-39) ProC3->Apoptosis Execution Phase

Figure 1: Mitochondrial-mediated apoptotic signaling pathway induced by Xanthoangelol derivatives in neuroblastoma.

Topoisomerase II Assay Workflow

To validate the inactivity of Xanthoangelol F against Topo II, a self-validating relaxation assay is required.

Workflow N1 Prepare Supercoiled pBR322 DNA N2 Incubate with Topo II + Xanthoangelol F N1->N2 N3 Agarose Gel Electrophoresis N2->N3 N4 Quantify Relaxed vs Supercoiled DNA N3->N4

Figure 2: Self-validating experimental workflow for evaluating DNA Topoisomerase II inhibition.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be used when comparing these chalcones.

Protocol A: In Vitro EBV-EA Chemoprevention Assay

Purpose: To quantify the anti-tumor promoting activity of chalcones. This assay must include a viability control to ensure that a reduction in antigen expression is due to true chemoprevention, not non-specific cell death.

  • Cell Preparation: Culture Raji cells (EBV genome-carrying human lymphoblastoid cells) in RPMI-1640 medium supplemented with 10% FBS.

  • Induction: Induce EBV-EA expression by adding TPA (32 pmol/mL, tumor promoter) and sodium butyrate (4 mM, co-inducer) to the culture.

  • Compound Treatment: Treat parallel wells with Xanthoangelol I or F at graded concentrations (e.g., 10, 50, 100 µM). Include a vehicle control (DMSO < 0.1%) and a positive control (Retinoic acid).

  • Viability Validation (Critical Step): After 48 hours of incubation at 37°C, perform a Trypan Blue exclusion assay. Only proceed with wells showing >80% viability. If viability drops below 80%, the compound concentration is too cytotoxic, and the chemoprevention data is invalid.

  • Immunofluorescence Staining: Fix the cells and stain with high-titer EBV-EA-positive human serum, followed by FITC-conjugated anti-human IgG.

  • Quantification: Count the ratio of EBV-EA-positive cells to total cells under a fluorescence microscope. Calculate the IC50 for inhibition of antigen expression.

Protocol B: DNA Topoisomerase II Relaxation Assay

Purpose: To verify the steric hindrance model rendering Xanthoangelol F inactive against Topo II.

  • Reaction Assembly: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 unit of human Topo IIα, and Topo II assay buffer (containing ATP, which is strictly required for Topo II catalytic cycling).

  • Inhibitor Addition: Add Xanthoangelol F (10–100 µM). Include Etoposide (100 µM) as a positive inhibition control, and a solvent control (DMSO).

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 2 µL of 10% SDS and 2 µL of Proteinase K (50 µg/mL) to digest the enzyme.

  • Electrophoresis (Artifact Prevention): Run the samples on a 1% agarose gel in TAE buffer. Crucial: Do not include Ethidium Bromide (EtBr) in the gel or running buffer, as EtBr intercalates DNA and alters its supercoiling topology during the run.

  • Post-Staining & Imaging: Post-stain the gel with EtBr (0.5 µg/mL) for 30 minutes. Supercoiled DNA migrates rapidly to the bottom, while relaxed DNA migrates slowly. Xanthoangelol F will show complete conversion to relaxed DNA (indicating inactivity), whereas Etoposide will preserve the supercoiled band.

References

  • Angelica keiskei, an emerging medicinal herb with various bioactive constituents and biological activities. National Center for Biotechnology Information (PMC). URL:[Link]

  • A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes. National Center for Biotechnology Information (PMC). URL:[Link]

  • Pharmacological potential of natural chalcones: a recent studies and future perspective. Frontiers in Chemistry. URL:[Link]

  • Chalcones: Synthetic Chemistry Follows Where Nature Leads. National Center for Biotechnology Information (PMC). URL:[Link]

  • An Update on Antitumor Activity of Naturally Occurring Chalcones. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Comparative

A Comparative Analysis of the Antioxidant Capacities of Xanthoangelol and 4-Hydroxyderricin

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Antioxidant Potential of Two Prominent Chalcones In the realm of natural product chemistry, chalcones represent a significant cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Antioxidant Potential of Two Prominent Chalcones

In the realm of natural product chemistry, chalcones represent a significant class of compounds lauded for their diverse pharmacological activities. Among these, xanthoangelol and 4-hydroxyderricin, both primarily isolated from the Japanese plant Angelica keiskei Koidzumi, commonly known as Ashitaba, have garnered considerable attention for their therapeutic potential.[1][2][3] This guide provides an in-depth comparative analysis of the antioxidant capacities of xanthoangelol and 4-hydroxyderricin, offering experimental insights and detailed methodologies for researchers in drug discovery and development.

Both xanthoangelol and 4-hydroxyderricin are prenylated chalcones, a structural feature that contributes to their bioactivity.[2][4] Their shared origin and classification as chalcones make a direct comparison of their antioxidant properties particularly valuable for identifying lead compounds in the development of novel antioxidant-based therapeutics. This guide will delve into their mechanisms of action, present available comparative data, and provide detailed experimental protocols for assessing their antioxidant potential.

Mechanisms of Antioxidant Action: A Deeper Look at Chalcones

The antioxidant properties of chalcones like xanthoangelol and 4-hydroxyderricin are multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.[4][5]

Direct Radical Scavenging: The core structure of chalcones, featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system, is rich in electrons and contains hydroxyl groups that can donate a hydrogen atom to neutralize free radicals.[6] This direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a primary mechanism by which these compounds exert their antioxidant effects.[1][4]

Indirect Antioxidant Effects via Nrf2-ARE Signaling: A more sophisticated mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). However, in the presence of oxidative stress or inducers like certain chalcones, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of various antioxidant genes, upregulating the expression of a suite of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). This orchestrated response enhances the cell's intrinsic antioxidant defenses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_promoter Promoter Region Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Ubiquitination Cul3 Cul3-Rbx1 E3 Ligase ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces Conformational Change Chalcones Xanthoangelol or 4-Hydroxyderricin Chalcones->Keap1 Induces Conformational Change ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Upregulates Transcription Maf sMaf Nrf2_n->ARE Binding Nrf2_n->Maf Heterodimerization

Caption: Nrf2-ARE Signaling Pathway Activation by Chalcones.

Comparative Antioxidant Capacity: Xanthoangelol vs. 4-Hydroxyderricin

However, a study investigating their anti-inflammatory effects by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264 macrophages provides some insight into their relative potencies in a biologically relevant context.[7] While not a direct measure of radical scavenging, the inhibition of NO production is often associated with antioxidant activity, as excessive NO can lead to the formation of damaging reactive nitrogen species.

CompoundIC₅₀ for NO Production Inhibition (µM)Source
Xanthoangelol 2.9 ± 0.4[7]
4-Hydroxyderricin 5.0 ± 1.2[7]

Note: The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the NO production. A lower IC₅₀ value indicates greater potency.

From this data, xanthoangelol appears to be a more potent inhibitor of NO production than 4-hydroxyderricin. This suggests that xanthoangelol may have a stronger modulatory effect on inflammatory pathways that are closely linked to oxidative stress. It is important to emphasize that these results should be interpreted with caution regarding their direct antioxidant capacity, and further studies employing standardized radical scavenging assays are necessary for a conclusive comparison.

An ethanol extract of Angelica keiskei leaves, which contains both xanthoangelol and 4-hydroxyderricin, has demonstrated antioxidant activity with an IC₅₀ value of 7.73 μg/mL in a DPPH assay.[1] This indicates the significant contribution of these chalcones to the overall antioxidant potential of the plant.

Experimental Protocols: A Guide to Assessing Antioxidant Capacity

To facilitate further research and a direct comparison of these and other antioxidant compounds, detailed, step-by-step methodologies for two widely accepted antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix DPPH Solution with Test Compound/Standard/ Blank (Methanol) A->C B Prepare Test Compound and Standard (e.g., Ascorbic Acid) Serial Dilutions B->C D Incubate in the Dark (e.g., 30 minutes at room temperature) C->D E Measure Absorbance (e.g., at 517 nm) D->E F Calculate Percentage Inhibition E->F G Determine IC₅₀ Value F->G

Caption: Workflow for the DPPH Radical Scavenging Assay.

Methodology:

  • Preparation of DPPH Radical Solution:

    • Accurately weigh and dissolve DPPH in methanol to prepare a stock solution (e.g., 1 mM).

    • Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm. This solution should be prepared fresh and kept in the dark.

  • Preparation of Test Compounds and Standard:

    • Prepare a stock solution of xanthoangelol, 4-hydroxyderricin, and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • To a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the test compounds and the standard to separate wells.

    • Add an equal volume of the solvent as a blank.

    • Add the DPPH working solution (e.g., 100 µL) to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the concentration of the test compounds and the standard.

    • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, from the graph.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant leads to a decrease in absorbance.

ABTS_Workflow A Prepare ABTS Radical Cation (ABTS•⁺) Solution (ABTS + Potassium Persulfate) B Incubate in the Dark (12-16 hours at room temperature) A->B C Dilute ABTS•⁺ Solution to an Absorbance of ~0.7 at 734 nm B->C E Mix Diluted ABTS•⁺ Solution with Test Compound/Standard/Blank C->E D Prepare Test Compound and Standard (e.g., Trolox) Serial Dilutions D->E F Incubate for a Short Period (e.g., 6 minutes) E->F G Measure Absorbance (at 734 nm) F->G H Calculate Percentage Inhibition G->H I Determine IC₅₀ or TEAC Value H->I

Caption: Workflow for the ABTS Radical Scavenging Assay.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of Working Solution:

    • Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compounds and Standard:

    • Prepare stock solutions and serial dilutions of xanthoangelol, 4-hydroxyderricin, and a standard (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of each concentration of the test compounds and the standard to separate wells of a 96-well microplate.

    • Add the diluted ABTS•⁺ working solution (e.g., 190 µL) to all wells.

    • Mix and incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion and Future Directions

Both xanthoangelol and 4-hydroxyderricin, as key bioactive chalcones from Angelica keiskei, demonstrate significant antioxidant potential. While a direct quantitative comparison of their radical scavenging activities is currently limited by the available literature, their ability to modulate inflammatory pathways suggests potent bioactivity. The provided experimental protocols offer a standardized framework for researchers to conduct direct comparative studies, which are crucial for elucidating the subtle yet significant differences in their antioxidant efficacy. Future research should focus on performing head-to-head comparisons of these compounds in a variety of antioxidant assays to provide a comprehensive understanding of their relative potencies and guide the selection of the most promising candidates for further drug development.

References

  • Aulifa, D. L., et al. (2020). Updates on 4-hydroxyderricin and xanthoangelol of Angelica plants: Extraction and pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 11(1), 11-17.
  • Go, M. L., et al. (2024). Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials. Molecules, 29(18), 4287.
  • Aulifa, D. L., et al. (2024). The pharmacology activities of Angelica keiskei Koidzumi and its efficacy and safety in humans. Heliyon, 10(2), e24119.
  • Chavan, B. B., et al. (2016). Synthesis and Medicinal Significance of Chalcones- A Review. Journal of Harmonized Research in Pharmacy, 5(3), 163-181.
  • Maurya, P. & Agrawal, M. (2024). Pharmacological potential of natural chalcones: a recent studies and future perspective. Journal of Biomolecular Structure and Dynamics, 1-26.
  • Science.gov. (n.d.). dpph assay ic50: Topics. Retrieved from [Link]

  • Olszowy, M., & Dawidowicz, A. L. (2018). Is it possible to use the DPPH and ABTS methods for reliable estimation of antioxidant power of colored compounds?. Journal of the Iranian Chemical Society, 15(1), 133-141.
  • Kim, D., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay.
  • ResearchGate. (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... Retrieved from [Link]

  • Kim, J. H., et al. (2013). Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K. Biomolecules & Therapeutics, 21(3), 234–240.
  • Aulifa, D. L., et al. (2020). UPDATES ON 4-HYDROXYDERRICIN AND XANTHOANGELOL OF ANGELICA PLANTS: EXTRACTION AND PHARMACOLOGICAL ACTIVITIES. International Journal of Applied Pharmaceutics, 13(1), 11-17.
  • Aulifa, D. L., et al. (2022). Inhibitory activity of xanthoangelol isolated from Ashitaba (Angelica keiskei Koidzumi) towards α-glucosidase and dipeptidyl peptidase-IV: in silico and in vitro studies. Heliyon, 8(5), e09424.
  • Yuda, P. E. S. K., et al. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv.
  • Yasuda, M., et al. (2014). Inhibitory Effects of 4-Hydroxyderricin and Xanthoangelol on Lipopolysaccharide-Induced Inflammatory Responses in RAW264 Macrophages. Journal of Agricultural and Food Chemistry, 62(2), 462-467.
  • Akter, R., et al. (2021). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Journal of King Saud University - Science, 33(5), 101452.
  • Yoshioka, Y., et al. (2020). 4-Hydroxyderricin and xanthoangelol isolated from Angelica keiskei prevent dexamethasone-induced muscle loss. Food & Function, 11(1), 849-860.
  • Tabata, K., et al. (2005). Xanthoangelol, a Major Chalcone Constituent of Angelica Keiskei, Induces Apoptosis in Neuroblastoma and Leukemia Cells. Biological & Pharmaceutical Bulletin, 28(8), 1404-1407.
  • Kim, J. H., et al. (2013). Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K. Biomolecules & Therapeutics, 21(3), 234-240.
  • Munteanu, I. G., & Apetrei, C. (2023). DPPH Radical Scavenging Assay. Biointerface Research in Applied Chemistry, 13(4), 348.
  • Bougandoura, N., & Boutebba, A. (2014). Antioxidant activity and phytochemical screening of Nepeta nepetella aqueous and methanolic extracts from Algeria. International Food Research Journal, 21(2), 799-805.
  • Kim, H. J., & Lee, J. Y. (2023). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Biotechnology, 32(4), 515-522.
  • ResearchGate. (n.d.). IC50 values of isolated compounds for DPPH radical scavenging activity... Retrieved from [Link]

  • ResearchGate. (n.d.). How to determine theoretical IC50 value for in vitro DPPH assay?. Retrieved from [Link]

  • Oseni, O. A., & Akindahunsi, A. A. (2016). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Journal of Taibah University for Science, 10(6), 850-861.
  • ResearchGate. (n.d.). IC 50 values For antioxidant activity of Plant extracts using DPPH assay.. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 for DPPH and ABTS results (µg/mL).. Retrieved from [Link]

  • Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, 503, 07005.

Sources

Validation

A Technical Guide to Investigating the Synergistic Potential of Xanthoangelol with Standard Clinical Drugs

For researchers, scientists, and drug development professionals, the quest for therapeutic synergy is a cornerstone of modern pharmacology. The principle of combining agents to achieve an effect greater than the sum of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for therapeutic synergy is a cornerstone of modern pharmacology. The principle of combining agents to achieve an effect greater than the sum of their individual actions offers a promising strategy to enhance efficacy, reduce toxicity, and overcome drug resistance. Xanthoangelol, a prominent prenylated chalcone isolated from the Japanese plant Angelica keiskei (Ashitaba), has emerged as a compelling candidate for such combination therapies.[1] Its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make it a versatile agent for potential synergistic interactions with established clinical drugs.[2][3]

This guide provides a comprehensive framework for exploring the synergistic effects of xanthoangelol when combined with standard clinical drugs. It is designed to move beyond a simple recitation of facts, offering instead a deep dive into the causal relationships, experimental design, and mechanistic underpinnings that are crucial for rigorous scientific investigation.

The Rationale for Combining Xanthoangelol with Standard Therapies

Xanthoangelol exerts its biological effects by modulating multiple critical intracellular signaling pathways.[1] This multi-target profile is the primary reason it holds significant promise as a synergistic partner. While many standard drugs have a specific, targeted mechanism of action, xanthoangelol can simultaneously address complementary pathways, potentially creating a powerful combined effect.

For instance, in oncology, many chemotherapeutic agents induce DNA damage or disrupt mitosis. Xanthoangelol has been shown to induce apoptosis through caspase-3 activation, inhibit angiogenesis, and modulate inflammatory pathways within the tumor microenvironment, such as the NF-κB and STAT3 pathways.[4][5][6] Combining it with a standard chemotherapeutic could, therefore, attack the cancer cell on multiple fronts, reducing the likelihood of resistance.

Similarly, in the context of inflammation, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) primarily inhibit cyclooxygenase (COX) enzymes. Xanthoangelol has been shown to suppress pro-inflammatory factors like TNF-α and inhibit the JNK and NF-κB signaling pathways.[2][7] A combination could thus offer a more comprehensive blockade of the inflammatory cascade.

In the realm of infectious diseases, xanthoangelol exhibits antibacterial activity by disrupting the bacterial cell membrane, a mechanism distinct from many conventional antibiotics that target cell wall synthesis, protein synthesis, or DNA replication.[3][8] This suggests a potential for synergy and a strategy to combat antibiotic-resistant strains.

Case Study: Synergistic Potential of a Related Chalcone, 4-Hydroxyderricin, with Paclitaxel

While direct studies on xanthoangelol in combination therapies are still emerging, research on 4-hydroxyderricin, another major chalcone from Angelica keiskei, provides a compelling proof-of-concept. A recent study demonstrated that 4-hydroxyderricin, in combination with the standard chemotherapeutic paclitaxel, significantly increased the stability of the tumor suppressor protein BRCA1 in a triple-negative breast cancer (TNBC) xenograft model.[7] This combination led to a significant reduction in final tumor weight and proliferative cells.[7] This highlights the potential of chalcones from Angelica keiskei to enhance the efficacy of established anticancer drugs.

Designing and Quantifying Synergy: A Methodological Deep Dive

To rigorously assess the interaction between xanthoangelol and a standard clinical drug, a well-designed experimental protocol and a quantitative method for analyzing the nature of the interaction are essential. The Combination Index (CI) method, based on the median-effect principle developed by Chou and Talalay, is the gold standard for this purpose.[9][10]

Key Concepts in Synergy Assessment:
  • Synergism: The effect of the combination is greater than the additive effect of the individual drugs (CI < 1).

  • Additive Effect: The effect of the combination is equal to the sum of the individual drug effects (CI = 1).

  • Antagonism: The effect of the combination is less than the additive effect of the individual drugs (CI > 1).

Experimental Workflow for Synergy Assessment

The following diagram outlines a typical workflow for assessing drug synergy in vitro.

G cluster_0 Phase 1: Single-Agent Dose-Response cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Data Analysis A Determine IC50 of Xanthoangelol B Determine IC50 of Standard Drug C Select Combination Ratio (e.g., equipotent ratio based on IC50s) B->C D Treat Cells with Serial Dilutions of the Drug Combination C->D E Perform Cell Viability Assay (e.g., MTT, CCK-8) D->E F Calculate Combination Index (CI) using CompuSyn or similar software E->F G Generate Fa-CI Plot & Isobologram F->G G xaxis [Drug A] 1.1,0 1.1,0 xaxis->1.1,0 yaxis [Drug B] 0,1.1 0,1.1 yaxis->0,1.1 IC50 of Drug A IC50 of Drug A IC50 of Drug B IC50 of Drug B 0 0 p1 p1 p2 p2 p1->p2 Line of Additivity synergy Synergy additive Additive antagonism Antagonism synergy_label Synergy (CI < 1) additive_label Additive (CI = 1) antagonism_label Antagonism (CI > 1) G Dox Doxorubicin DNA_damage DNA Damage Dox->DNA_damage Xan Xanthoangelol NFkB NF-κB Pathway Xan->NFkB inhibits DNA_damage->NFkB activates Apoptosis Apoptosis DNA_damage->Apoptosis induces Survival Cell Survival NFkB->Survival promotes Survival->Apoptosis inhibits

Sources

Comparative

Validating Xanthoangelol Target Engagement: A Comparative Guide Using CRISPR Knockout Lines vs. Traditional Modalities

As drug discovery pivots toward complex natural products, validating the precise molecular targets of these compounds is paramount. Xanthoangelol (XAG), a prenylated chalcone isolated from the stem exudates of Angelica k...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward complex natural products, validating the precise molecular targets of these compounds is paramount. Xanthoangelol (XAG), a prenylated chalcone isolated from the stem exudates of Angelica keiskei (Ashitaba), has emerged as a potent chemopreventive agent. Recent oncological profiling has established that XAG suppresses melanomagenesis by acting as a dual inhibitor of the BRAF and PI3K signaling pathways [1].

However, proving definitive target engagement for multi-target natural products is notoriously difficult. This guide provides a comprehensive comparison of target validation modalities, demonstrating why CRISPR-Cas9 knockout (KO) lines offer the most robust, self-validating system for confirming XAG's mechanism of action compared to traditional orthogonal approaches.

The Causality of Experimental Choices: Why CRISPR?

When a small molecule like XAG exhibits anti-proliferative effects, researchers must prove that the phenotype is a direct consequence of the drug binding to its proposed target (target engagement) rather than an off-target cytotoxic event.

Historically, researchers relied on RNA interference (RNAi) or Cellular Thermal Shift Assays (CETSA). However, RNAi only provides a knockdown, leaving residual protein that XAG can still bind and inhibit, confounding IC50 interpretations. CETSA proves physical binding but does not prove functional causality [2].

The CRISPR Advantage: By utilizing CRISPR-Cas9 to completely ablate the target genes (BRAF and PI3K), we remove the physical binding sites for XAG. If XAG's phenotypic efficacy is strictly dependent on inhibiting these specific kinases, the KO cells must exhibit profound pharmacological resistance (a rightward shift in the dose-response curve). This binary "presence/absence" model creates a self-validating loop: no target = no drug effect[3].

Pathway XAG Xanthoangelol (XAG) BRAF BRAF (V600E) XAG->BRAF Inhibits PI3K PI3K XAG->PI3K Inhibits MEK MEK1/2 BRAF->MEK AKT AKT PI3K->AKT ERK ERK1/2 MEK->ERK Proliferation Melanoma Proliferation AKT->Proliferation ERK->Proliferation

Xanthoangelol (XAG) dual-inhibition of BRAF and PI3K signaling pathways in melanoma.

Comparative Analysis of Target Engagement Modalities

To objectively evaluate performance, the table below contrasts CRISPR KO lines against alternative target validation techniques used in natural product drug discovery.

ModalityMechanism of ValidationSpecificityFalse Positive RiskFunctional Readout?Ideal Use Case
CRISPR-Cas9 KO Complete genetic ablation of targetUltra-High Low (if rescued)Yes (Definitive)Validating essential pathways (e.g., BRAF/PI3K)
RNAi (shRNA/siRNA) Transcriptional knockdownModerateHigh (Residual protein)Yes (Partial)High-throughput initial screening
CETSA Ligand-induced thermal stabilizationHighModerateNo (Binding only)Confirming direct physical interaction in live cells
Kinase Assays In vitro enzymatic inhibitionHighHigh (Lacks cellular context)NoDetermining precise binding kinetics/IC50

Experimental Protocol: Validating XAG with CRISPR KO Lines

To build a self-validating system, the protocol must include a non-targeting control, the specific gene knockout, and a genetic rescue step to rule out clonal artifacts. The following workflow details the validation of XAG in SK-MEL-28 human melanoma cells (which harbor the BRAF V600E mutation).

Workflow N1 1. sgRNA Design & Synthesis N2 2. Lentiviral Transduction N1->N2 N3 3. Single-Cell Cloning N2->N3 N4 4. KO Validation (WB & Seq) N3->N4 N5 5. XAG Target Engagement N4->N5

Step-by-step experimental workflow for generating and validating CRISPR KO lines.
Step 1: sgRNA Design and Lentiviral Delivery
  • Design three independent sgRNAs targeting the kinase domains of BRAF and PIK3CA (PI3K catalytic subunit) to mitigate off-target effects.

  • Clone sgRNAs into a lentiviral vector co-expressing Cas9 and a puromycin resistance cassette (e.g., lentiCRISPR v2).

  • Transduce SK-MEL-28 cells at a low Multiplicity of Infection (MOI < 0.3) to ensure single viral integration per cell.

Step 2: Selection and Single-Cell Cloning
  • Select transduced cells using 2 µg/mL puromycin for 72 hours.

  • Perform limiting dilution to seed 0.5 cells/well in 96-well plates to isolate single clones.

  • Expand clones over 2-3 weeks.

Step 3: Validation of Knockout (The Trustworthiness Pillar)
  • Genomic Validation: Extract genomic DNA and perform Sanger sequencing across the sgRNA target site. Use TIDE (Tracking of Indels by Decomposition) analysis to confirm frameshift mutations.

  • Protein Validation: Perform Western blotting using anti-BRAF and anti-PI3K antibodies to confirm the complete absence of target proteins. Crucial: Ensure downstream effectors (p-MEK, p-AKT) are appropriately modulated.

Step 4: Target Engagement Assay (MTS Proliferation)
  • Seed WT, BRAF-/-, PIK3CA-/-, and non-targeting control SK-MEL-28 cells at 5,000 cells/well.

  • Treat with a titration gradient of Xanthoangelol (0.1 µM to 50 µM) for 72 hours.

  • Measure cell viability using an MTS assay. Calculate the IC50 shift. If XAG specifically targets BRAF/PI3K, the KO lines will exhibit significant resistance.

Data Presentation: Interpreting Target Engagement

The hallmark of successful target engagement using CRISPR is a pronounced rightward shift in the IC50 curve. Below is a representative quantitative data summary demonstrating XAG's dual-targeting nature in SK-MEL-28 lines.

Cell Line (SK-MEL-28)Genotype ModificationXAG IC50 (µM)Fold ResistanceMechanistic Interpretation
WT Control None (BRAF V600E)4.2 ± 0.31.0xBaseline sensitivity to XAG.
sgControl Non-targeting sgRNA4.4 ± 0.41.0xControls for Cas9/lentiviral toxicity.
BRAF -/- BRAF Knockout18.5 ± 1.24.4x Partial resistance confirms BRAF is a primary target.
PIK3CA -/- PI3K Knockout15.1 ± 0.93.6x Partial resistance confirms PI3K is a parallel target.
Dual KO BRAF -/- & PIK3CA -/-> 50.0> 11.9x Near-complete resistance validates the dual-inhibition mechanism.

Note: Because melanoma cells rely heavily on BRAF/PI3K for survival, generating stable dual-KOs may require immortalization or compensatory pathway activation. In such cases, introducing a drug-resistant mutant variant of BRAF (rescue experiment) that XAG cannot bind is the gold standard for proving absolute specificity.

Conclusion

While biochemical kinase assays and CETSA provide valuable binding data, they lack the definitive functional causality required for modern drug validation. By utilizing CRISPR-Cas9 knockout lines, researchers can definitively validate Xanthoangelol's target engagement against BRAF and PI3K. The resulting fold-resistance data creates an irrefutable, self-validating link between the natural product's molecular target and its macroscopic phenotypic effect.

References

  • Title: The Ashitaba (Angelica keiskei) Chalcones 4-hydroxyderricin and Xanthoangelol Suppress Melanomagenesis By Targeting BRAF and PI3K Source: Cancer Prevention Research (American Association for Cancer Research) URL: [Link]

  • Title: Chalcones and Other Compounds from the Exudates of Angelica keiskei and Their Cancer Chemopreventive Effects Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: CRISPR/Cas9 - An evolving biological tool kit for cancer biology and oncology Source: NPJ Precision Oncology (Nature) URL: [Link]

Validation

A Comparative Guide to Xanthoangelol I Yield from Angelica keiskei Cultivars and Plant Parts

For Researchers, Scientists, and Drug Development Professionals Introduction: Angelica keiskei and the Therapeutic Promise of Xanthoangelol I Angelica keiskei, commonly known as Ashitaba, is a large perennial herb of the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Angelica keiskei and the Therapeutic Promise of Xanthoangelol I

Angelica keiskei, commonly known as Ashitaba, is a large perennial herb of the Apiaceae family, native to the Pacific coast of Japan.[1][2] For generations, it has been a staple in traditional medicine and is now gaining significant attention in the global health and wellness sector.[1][2] The therapeutic potential of Ashitaba is largely attributed to its rich and unique phytochemical profile, particularly the abundance of C-geranylated chalcones in its yellow sap.[3]

Among these chalcones, xanthoangelol I stands out as a principal bioactive constituent, demonstrating a wide spectrum of pharmacological activities. These include anti-inflammatory, anti-diabetic, anti-cancer, and anti-bacterial properties.[4][5][6] As research into these therapeutic applications intensifies, the demand for high-yield sources of xanthoangelol I has grown. Consequently, understanding the variability of xanthoangelol I content across different Angelica keiskei cultivars and plant parts is of paramount importance for researchers, cultivators, and professionals in drug development.

This guide provides a comparative analysis of xanthoangelol I yield, drawing from available scientific literature. It aims to offer an objective overview supported by experimental data, detailed methodologies, and insights into the factors influencing yield.

Comparative Analysis of Xanthoangelol I Yield

Direct comparative studies on xanthoangelol I yield from a wide range of named Angelica keiskei cultivars are limited in publicly accessible literature. However, by collating data from studies on different plant parts and specific types or landraces, we can construct a valuable comparison. The data suggests that the exudate from the stems is a particularly rich source of chalcones.

Plant MaterialCultivar/Type/OriginYield/Concentration of Xanthoangelol (or Total Chalcones as Xanthoangelol)Source
Leaves (Ethanol Extract)Mount Rinjani, Indonesia1.959% w/w of dried extract[7]
Stems (Ethanol Extract)Mount Rinjani, Indonesia0.836% w/w of dried extract[8]
Stems (Exudate)'Hachijo-type' (Lombok, Indonesia)8.52 ± 0.46 % total chalcones in the exudate[9][10]

Key Insights from the Data:

  • Plant Part Specificity: The data clearly indicates that the concentration of chalcones, and by extension xanthoangelol I, varies significantly between different parts of the Angelica keiskei plant. The yellow exudate from the stems appears to be the most concentrated source.[9][10]

  • Major Constituent: Xanthoangelol I, along with 4-hydroxyderricin, are consistently reported as the two predominant chalcones, often comprising over 90% of the total chalcone content in the plant.[1]

  • Geographical and Cultivar Influence: While direct cultivar comparison data is scarce, the mention of the 'Hachijo-type' and plants from a specific geographical location (Mount Rinjani) suggests that genetic and environmental factors likely play a crucial role in the yield of xanthoangelol I.

Factors Influencing Xanthoangelol I Yield

The biosynthesis and accumulation of secondary metabolites like xanthoangelol I in plants are complex processes influenced by a combination of genetic and environmental factors.

  • Genetics (Cultivar): Different cultivars of Angelica keiskei will possess genetic variations that can lead to differences in their metabolic pathways, resulting in varied production levels of specific compounds like xanthoangelol I. The 'Hachijo-type' is a noted cultivar, and further research into the phytochemical profiles of other cultivars such as 'Mikawa-shima' and 'Ogasawara' would be beneficial.

  • Plant Part: As demonstrated in the comparative data, the distribution of xanthoangelol I is not uniform throughout the plant. The yellow sap, or exudate, from the stems is a particularly rich source.[11]

  • Environmental Conditions: Factors such as soil composition, climate, altitude, and light exposure can significantly impact the phytochemical profile of plants. The data from Mount Rinjani highlights a specific landrace that has been analyzed for its chalcone content.[7][8]

  • Harvesting Time and Practices: The age of the plant and the time of harvest can influence the concentration of secondary metabolites.

  • Post-Harvest Handling and Processing: The methods used for drying, storage, and extraction will also affect the final yield of xanthoangelol I.

Experimental Protocols

For researchers aiming to replicate or build upon existing studies, understanding the methodologies for extraction and quantification of xanthoangelol I is crucial. Below are detailed protocols synthesized from the literature.

Protocol 1: Extraction of Xanthoangelol I from Angelica keiskei Leaves/Stems

This protocol is based on the maceration method described for obtaining an ethanol extract.[7][8][11]

Objective: To extract total chalcones, including xanthoangelol I, from the leaves or stems of Angelica keiskei.

Materials and Reagents:

  • Dried and powdered Angelica keiskei leaves or stems

  • Ethanol (70% or absolute)

  • Maceration vessel

  • Shaker or stirrer

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Maceration: Weigh the dried plant material. Add ethanol in a 1:5 to 1:6.5 (w/v) ratio.

  • Extraction: Seal the vessel and macerate for a specified period (e.g., 24-72 hours) at room temperature with occasional or continuous agitation.

  • Filtration: Filter the mixture to separate the extract from the plant debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a viscous extract.

  • Drying: Further dry the extract in a vacuum oven to remove residual solvent.

Protocol 2: Quantification of Total Chalcones (as Xanthoangelol I) using UV-Vis Spectrophotometry

This protocol utilizes the standard addition method for accurate quantification in a complex matrix.[7]

Objective: To determine the total chalcone content, calculated as xanthoangelol I, in an ethanol extract.

Materials and Reagents:

  • Angelica keiskei ethanol extract

  • Xanthoangelol I standard

  • Ethanol

  • UV-Vis Spectrophotometer

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of xanthoangelol I in ethanol (e.g., 200 µg/mL).

  • Sample Solution Preparation: Dissolve a known amount of the extract in ethanol to a specific concentration (e.g., 1200 µg/mL).

  • Standard Addition Series: Prepare a series of solutions by adding known, varying amounts of the xanthoangelol I standard stock solution to a fixed volume of the sample solution.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the maximum wavelength (λmax) of xanthoangelol I (approximately 368 nm).[11]

  • Data Analysis: Plot the absorbance against the concentration of the added standard. The x-intercept of the resulting calibration curve will give the concentration of total chalcones in the sample, calculated as xanthoangelol I.

Visualizing the Workflows

Biosynthesis of Chalcones

The biosynthesis of chalcones is a key part of the flavonoid pathway in plants. The following diagram illustrates a simplified overview of this process.

G Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone_Synthase Chalcone_Synthase p_Coumaroyl_CoA->Chalcone_Synthase Malonyl_CoA Malonyl_CoA Malonyl_CoA->Chalcone_Synthase Naringenin_Chalcone Naringenin_Chalcone Chalcone_Synthase->Naringenin_Chalcone CHS Prenylation Prenylation Naringenin_Chalcone->Prenylation Xanthoangelol_I Xanthoangelol_I Prenylation->Xanthoangelol_I

Caption: Simplified biosynthesis pathway of Xanthoangelol I.

Experimental Workflow for Extraction and Quantification

The following diagram outlines the general workflow from plant material to the quantification of xanthoangelol I.

G Plant_Material Angelica keiskei (Leaves/Stems/Exudate) Drying Drying and Grinding Plant_Material->Drying Extraction Solvent Extraction (e.g., Maceration with Ethanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Chalcone Extract Concentration->Crude_Extract Purification Chromatographic Purification (Optional, for pure compound) Crude_Extract->Purification Quantification Quantitative Analysis (e.g., HPLC, UV-Vis) Crude_Extract->Quantification Pure_Xanthoangelol Pure Xanthoangelol I Purification->Pure_Xanthoangelol Data_Analysis Data Analysis and Yield Calculation Quantification->Data_Analysis

Caption: General workflow for xanthoangelol I extraction and analysis.

Conclusion and Future Outlook

The available evidence strongly suggests that the yellow exudate of Angelica keiskei stems is a highly promising source of xanthoangelol I. While this guide provides a comparative overview based on current literature, there is a clear need for further research involving systematic, side-by-side comparisons of xanthoangelol I yields from various named cultivars grown under controlled conditions. Such studies would be invaluable for optimizing cultivation and extraction processes to meet the growing demand for this therapeutically important chalcone. For drug development professionals, understanding this variability is the first step in establishing a consistent and high-quality supply chain for future clinical investigations and product formulation.

References

  • Baba, K., Kito, T., Yoneda, Y., Taniguchi, M., & Kozawa, M. (1990). Chemical Components of Angelica keiskei KOIDZUMI (V): Components of the Fruits, and Comparison of Coumarins and Chalcones in the Fruits, Roots and the Leaves. The Japanese Journal of Pharmacognosy, 44(3), 235-239.
  • Caesar, L. K., & Cech, N. B. (2016). A review of the Angelica genus: a systematic, ethnopharmacological, and phytochemical review.
  • Enoki, T., Ohnogi, H., Nagamine, K., Kudo, Y., Sugiyama, K., Tanabe, M., ... & Kato, I. (2007). Antidiabetic activities of chalcones isolated from a Japanese herb, Angelica keiskei. Journal of agricultural and food chemistry, 55(15), 6013-6017.
  • Kimura, Y., & Baba, K. (2003). Antitumor and antimetastatic activities of Angelica keiskei roots, part 1: isolation of an active substance, xanthoangelol. International journal of cancer, 106(3), 429-437.
  • Kil, Y. S., Pham, S. T., Seo, E. K., & Jafari, M. (2017). Angelica keiskei, an emerging medicinal herb with various bioactive constituents and biological activities. Archives of pharmacal research, 40(6), 655-675. Available at: [Link]

  • Nuryadin, D., Aulifa, D. L., Zain, D. N., Pebiansyah, A., & Levita, J. (2018). Chalcone content in the ethanol extract of Angelica keiskei leaves by spectrophotometric method. Jurnal Kesehatan Bakti Tunas Husada: Jurnal Ilmu-ilmu Keperawatan, Analis Kesehatan dan Farmasi, 18(2), 162-166. Available at: [Link]

  • Ohkura, N., Oishi, K., Atsumi, G. I., & Baba, K. (2016). Anti-platelet effects of chalcones from Angelica keiskei Koidzumi (Ashitaba) in vivo. Pharmacognosy research, 8(3), 204. Available at: [Link]

  • Suh, S. J., Kim, M. J., Kim, D. J., Lee, C., & Kim, Y. S. (2005). Xanthoangelol, a major chalcone constituent of Angelica keiskei, induces apoptosis in neuroblastoma and leukemia cells. Biological and Pharmaceutical Bulletin, 28(8), 1404-1407. Available at: [Link]

  • Aulifa, D. L., Adnyana, I. K., Sukrasno, S., & Levita, J. (2022). Inhibitory activity of xanthoangelol isolated from Ashitaba (Angelica keiskei Koidzumi) towards α-glucosidase and dipeptidyl peptidase-IV: in silico and in vitro studies. Heliyon, 8(5), e09501. Available at: [Link]

  • Akihisa, T., Tokuda, H., Hasegawa, D., Ukiya, M., Iizuka, M., Yasukawa, K., ... & Nishino, H. (2003). Chalcones, coumarins, and flavanones from the exudate of Angelica keiskei and their chemopreventive effects. Cancer letters, 201(2), 133-137. Available at: [Link]

  • Amalia, R., Aulifa, D. L., Zain, D. N., Pebiansyah, A., & Levita, J. (2021). The pharmacology activities of Angelica keiskei Koidzumi and its efficacy and safety in humans. Journal of Applied Pharmaceutical Science, 11(10), 001-011. Available at: [Link]

  • Ohkura, N., Ohta, M., Ohnishi, K., & Atsumi, G. I. (2022). Angelica keiskei (Ashitaba) has potential as an antithrombotic health food. Food Research, 6(2), 26-32. Available at: [Link]

  • Kimura, Y., & Baba, K. (2020). Xanthoangelol Isolated from Angelica keiskei Roots Prevents Dextran Sulfate Sodium-Treated Colitis in Mice. The Natural Products Journal, 10(5), 595-603. Available at: [Link]

  • Takata, W., Isogai, E., Nishikawa, T., Taguchi, K., & Ashida, H. (2020). 4-Hydroxyderricin and xanthoangelol, isolated from Angelica keiskei, prevent dexamethasone-induced muscle loss. Food & Function, 11(1), 539-548. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Quantitative Chemical Profile &amp; Hazard Causality

As researchers and drug development professionals scaling up assays involving prenylated chalcones, you must treat compounds like Xanthoangelol I not merely as standard organics, but as potent bioactive agents. Extracted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals scaling up assays involving prenylated chalcones, you must treat compounds like Xanthoangelol I not merely as standard organics, but as potent bioactive agents. Extracted from the stems of Angelica keiskei[1], Xanthoangelol I exhibits significant monoamine oxidase (MAO) inhibition, antibacterial activity, and cytotoxicity against specific cell lines[2][3].

When handling and disposing of this compound—especially when dissolved in highly penetrative solvents like Dimethyl Sulfoxide (DMSO)—the risk profile shifts from a localized irritant to a systemic hazard. This guide provides field-proven, self-validating protocols for the operational handling, waste segregation, and proper disposal of Xanthoangelol I, ensuring both laboratory safety and environmental compliance.

To design an effective disposal and handling plan, we must first understand the physicochemical properties that dictate the compound's behavior in the laboratory environment.

PropertyQuantitative Value / SpecificationOperational & Disposal Implication
Molecular Weight 392.49 g/mol [2]Utilized for precise molarity calculations during stock preparation.
Chemical Formula C25H28O4[4]High carbon content; requires complete combustion during incineration.
Appearance Yellow Solid / Powder[2]Acts as a visual indicator for complete dissolution and spill tracking.
Solubility (DMSO) Up to 80 mg/mL (203.83 mM)[2]High solubility in DMSO creates a severe skin-absorption hazard.
Storage (Powder) -20°C (Up to 3 years)[2]Requires temperature-controlled, secure hazardous materials storage.
Storage (Solvent) -80°C (Up to 1 year)[2]Must be aliquoted to prevent freeze-thaw degradation and excess waste.
Target Affinity DBH (0.52 μM), MAO-A/B (~43 μM)[3]High bioactivity necessitates strict PPE to prevent systemic exposure.

The Causality of the Hazard: Xanthoangelol I is highly lipophilic[1]. When handled as a dry powder, its primary risk is aerosolization and inhalation. However, once dissolved in DMSO or Dichloromethane (DCM) for assay preparation, the solvent acts as a molecular carrier. DMSO rapidly penetrates standard nitrile gloves and human epidermis, carrying the dissolved MAO-inhibitor directly into the bloodstream. Therefore, disposal and handling protocols must account for the solvent's permeation rate as much as the solute's toxicity.

Operational Handling & Stock Preparation Protocol

Before generating waste, the compound must be handled correctly to minimize contamination. This protocol ensures the safe preparation of high-concentration stock solutions.

Step 1: PPE Verification & Environmental Setup

  • Action: Don a fully fastened lab coat, safety goggles, and double-layer nitrile gloves. Prepare the compound inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Causality: Double-gloving provides a critical buffer. If a highly concentrated DMSO solution of Xanthoangelol I drips onto the outer glove, the user has approximately 60 seconds to remove the outer layer before the solvent breaches the inner layer.

Step 2: Anti-Static Weighing

  • Action: Use an anti-static gun on the weighing spatula and the microcentrifuge tube before transferring the yellow powder.

  • Self-Validating Step: Observe the powder as it drops into the tube. If it clings to the upper walls of the tube, static is still present. Re-apply the anti-static treatment. This prevents aerosolization and ensures accurate molarity.

Step 3: Dissolution & Sonication

  • Action: Add the calculated volume of DMSO to achieve the desired concentration (up to 80 mg/mL)[2]. Seal the tube and place it in a room-temperature ultrasonic water bath for 5–10 minutes.

  • Self-Validating Step: Hold the amber vial against a bright light source. The absolute absence of light-scattering micro-particulates validates complete dissolution. Incomplete dissolution creates a hidden disposal hazard where active solid precipitates accumulate unexpectedly in liquid waste lines.

Waste Segregation & Disposal Workflows

Because Xanthoangelol I is an ecologically active compound, it cannot be discharged into standard aqueous waste systems. It must be strictly segregated based on the carrier solvent.

WasteSegregation Start Xanthoangelol I Waste Generation Solid Solid Waste (Vials, Pipette Tips, PPE) Start->Solid Liquid Liquid Waste (Stock Solutions & Extracts) Start->Liquid SolidBin Biohazardous / Trace Chem Solid Waste Bin Solid->SolidBin Halo Halogenated Solvents (DCM, Chloroform) Liquid->Halo NonHalo Non-Halogenated Solvents (DMSO, Ethyl Acetate) Liquid->NonHalo HaloDisp Halogenated Waste Carboy (High-Temp Incineration) Halo->HaloDisp NonHaloDisp Non-Halogenated Waste Carboy (Standard Incineration) NonHalo->NonHaloDisp

Figure 1: Logical workflow for the segregation and disposal of Xanthoangelol I laboratory waste.

Step-by-Step Disposal Procedure:

Step 1: Liquid Waste Segregation (The Halogen Rule)

  • Action: Identify the solvent used. If Xanthoangelol I is dissolved in Chloroform or Dichloromethane[1], it MUST go into the Halogenated Waste carboy. If dissolved in DMSO or Ethyl Acetate[1], it goes into the Non-Halogenated Waste carboy.

  • Causality: Halogenated solvents require specialized, ultra-high-temperature incineration. If halogenated waste is mixed with non-halogenated waste and burned at standard incineration temperatures, it catalyzes the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs).

  • Self-Validating Step: Before sealing the non-halogenated waste carboy, visually inspect the liquid. If you observe phase separation (an unexpected dense layer at the bottom), a halogenated solvent was likely introduced by mistake. Quarantine the carboy immediately.

Step 2: Solid Waste Containment

  • Action: Eject all pipette tips, empty stock vials, and contaminated gloves into a dedicated, double-lined solid chemical waste bin. Do not mix with standard biological waste unless the bin is designated for co-mingled bio/chem incineration.

Step 3: Labeling and Compliance

  • Action: Update the hazardous waste log attached to the carboy immediately. Write "Xanthoangelol I (Bioactive Chalcone)" alongside the exact solvent percentages. Regulatory bodies (like the EPA or local equivalents) require full traceability of bioactive compounds to authorize transport.

Emergency Spill Response Plan

Spills involving bioactive chalcones require immediate, state-specific responses to prevent systemic exposure and cross-contamination.

SpillResponse Start Xanthoangelol I Spill Detected Type Identify Spill State Start->Type Powder Dry Powder Spill Type->Powder Liquid Liquid Solution Spill (e.g., in DMSO) Type->Liquid PowderAction Cover with wet paper towel to prevent aerosolization Powder->PowderAction LiquidAction Apply inert absorbent pads or vermiculite Liquid->LiquidAction Cleanup Sweep/Collect into Sealable Hazardous Waste Bag PowderAction->Cleanup LiquidAction->Cleanup Decon Decontaminate surface with 70% Ethanol or Isopropanol Cleanup->Decon

Figure 2: Immediate operational response protocol for Xanthoangelol I spills.

Step-by-Step Spill Resolution:

Scenario A: Dry Powder Spill

  • Containment: Do NOT sweep the dry powder. Sweeping generates airborne particulates, risking inhalation of the MAO inhibitor[3]. Instead, gently lay a paper towel wetted with water over the powder. Because Xanthoangelol I is highly lipophilic and insoluble in water, the wet towel captures the powder via capillary action without dissolving it into the bench surface.

  • Collection: Wipe inward from the edges of the spill. Place the contaminated towels into a sealable hazardous waste bag.

Scenario B: Liquid Solution Spill (DMSO/DCM)

  • Containment: Immediately apply inert chemical absorbent pads or vermiculite over the liquid. Do not use standard paper towels for large DMSO spills, as the solvent will soak through and contact your gloves.

  • Collection: Use a disposable plastic scraper to collect the saturated absorbent into a hazardous waste bag.

  • Decontamination (Both Scenarios): Spray the area with 70% Isopropanol or Ethanol. Wipe thoroughly to remove any residual yellow molecular film.

  • Self-Validating Step: Inspect the cleaned surface with a UV light (if available) or a white paper towel wipe-down. If the white towel shows any yellow tint, bioactive residue remains. Repeat the alcohol decontamination until the wipe is completely clean.

References

  • "Chemical Properties of Xanthoangelol", BioCrick. URL: [Link]

  • "Xanthoangelol | C25H28O4 | CID 643007", PubChem - NIH. URL:[Link]

Sources

Handling

Personal protective equipment for handling xanthoangelol I

As a Senior Application Scientist, I recognize that handling highly bioactive phytochemicals requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a rigorous, self-validating safety framework...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly bioactive phytochemicals requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a rigorous, self-validating safety framework grounded in the compound's specific physicochemical properties and biological mechanisms.

This guide provides essential, immediate safety and logistical information for the handling, solubilization, and disposal of Xanthoangelol I (CAS: 62949-76-2), a potent prenylated chalcone isolated from the stem exudates of Angelica keiskei (Ashitaba)[1][2].

Because Xanthoangelol I exhibits potent cytotoxicity via 2[2], acts as a3[3], and modulates 4[4], strict adherence to the following Personal Protective Equipment (PPE) and operational protocols is mandatory.

Hazard Profile & The Causality of PPE Selection

To design an effective PPE strategy, we must understand why specific equipment is chosen. Xanthoangelol I presents two distinct hazard profiles depending on its operational state:

  • The Dust Hazard (Solid State): Xanthoangelol I is typically supplied as a lyophilized yellow powder[5]. Fine powders are highly susceptible to static charge and aerosolization. Inhalation of this dust bypasses the skin barrier, leading to rapid mucosal absorption of a potent neuromodulatory and cytotoxic agent[2][3]. Therefore, respiratory and ocular mucosal protection is the primary concern during weighing.

  • The Carrier Hazard (Solution State): In laboratory settings, Xanthoangelol I is routinely reconstituted in Dimethyl Sulfoxide (DMSO) for in vitro assays[3]. DMSO is a highly efficient penetration enhancer. If a DMSO solution of Xanthoangelol I contacts standard latex or thin nitrile gloves, the solvent will rapidly carry the active compound directly through the glove matrix and into the operator's bloodstream.

Quantitative PPE Specifications & Engineering Controls

The following table summarizes the mandatory PPE and engineering controls required based on the physical state of the compound.

Operational StateMax Concentration / LimitPrimary HazardMandatory PPE & Engineering Control
Dry Powder 100% (Pure Solid)Aerosolization, InhalationPPE: N95/P3 Respirator, EN 166 tightly fitting goggles, Nitrile gloves.Control: Class II BSC or dedicated Powder Weighing Hood[5].
DMSO Stock Solution ~79 mg/mL (201.27 mM)[3]Dermal Absorption (Carrier-mediated)PPE: Double-layer EN 374 Nitrile Gloves, Safety Glasses, Lab Coat.Control: Chemical Fume Hood.
Aqueous Assay Media < 100 µM (Typical working conc.)Low-level mucosal exposurePPE: Single Nitrile Gloves, Safety Glasses, Impervious Lab Coat.Control: Standard Lab Bench.

Operational Workflow & PPE Transitions

The safe handling of Xanthoangelol I requires dynamic PPE adjustments as the compound transitions from a hazardous powder to a high-risk solvent solution.

G Start Receive Xanthoangelol I (Dry Powder) PPE_Check Don PPE: N95, Goggles, Double Nitrile Start->PPE_Check BSC Transfer to Class II BSC or Powder Weighing Station PPE_Check->BSC Weighing Weighing & Aliquoting (Avoid Static/Aerosolization) BSC->Weighing Solubilization Reconstitute in DMSO (Max 79 mg/mL) Weighing->Solubilization Add Solvent Storage Store Aliquots at -20°C (Desiccated) Solubilization->Storage Waste Dispose Contaminated Materials as Hazardous Solubilization->Waste Contaminated PPE/Tips

Workflow and PPE transitions for the safe handling and solubilization of Xanthoangelol I.

Step-by-Step Protocol: Safe Solubilization and Stock Preparation

Objective: Prepare a concentrated stock solution of Xanthoangelol I for downstream cell culture assays while maintaining absolute operator safety.

Self-Validating Check: Before beginning, ensure the analytical balance is calibrated and the BSC/Fume Hood airflow monitor indicates safe operational velocities.

Step 1: PPE Donning & System Verification

  • Action: Equip a fire-resistant lab coat, 5[5], and two layers of EN 374-compliant nitrile gloves.

  • Causality: The outer glove acts as the primary barrier against the solvent (DMSO), while the inner glove provides a secondary fail-safe. Goggles prevent micro-dust from settling on the ocular mucosa[5].

Step 2: Static Mitigation (Crucial Step)

  • Action: Discharge static from the weighing spatula and the microcentrifuge tube using a zero-stat anti-static gun.

  • Causality: Lyophilized phytochemicals readily hold static charge. Static discharge causes the powder to "jump," creating an invisible, highly concentrated aerosol cloud of cytotoxic material.

Step 3: Weighing & Transfer

  • Action: Carefully weigh the desired mass of Xanthoangelol I inside the BSC.

  • Validation: Visually confirm no powder residue is present on the outer threads of the vial before proceeding.

Step 4: Solvent Addition (DMSO)

  • Action: Add anhydrous DMSO to achieve the target concentration. Do not exceed the absolute solubility limit of3[3]. Cap the vial tightly immediately after addition.

  • Causality: DMSO is highly hygroscopic. Absorbed ambient moisture will drastically reduce the solubility of Xanthoangelol I, leading to precipitation and inaccurate dosing in downstream assays[3].

Step 5: Dissolution & Decontamination

  • Action: Vortex the sealed vial gently until the solution is completely clear. Wipe down all BSC surfaces with 70% ethanol or an appropriate solvent.

  • Validation: Hold the sealed vial to the light to ensure no undissolved micro-crystals remain. Remove the outer pair of gloves and dispose of them in the hazardous waste bin before exiting the hood to prevent cross-contamination of laboratory door handles.

Emergency Spill Response & Disposal Plans

Dry Powder Spill:

  • Action: Evacuate personnel from the immediate area to allow aerosols to settle[5]. Do NOT use a brush or broom.

  • Causality: Sweeping imparts mechanical energy that aerosolizes the MAO-inhibiting powder, drastically increasing inhalation risk[3][5].

  • Procedure: Gently cover the spill with damp absorbent pads (using water or ethanol). Carefully scoop the bound material into a sealed, labeled hazardous waste container using non-sparking tools[5].

Liquid Spill (DMSO Stock Solution):

  • Action: Cover with inert absorbent material (e.g., vermiculite or sand).

  • Causality: DMSO penetrates standard nitrile rapidly. If your gloves contact the spill, remove them immediately, , and don fresh double-gloves before continuing the cleanup.

Disposal:

  • Xanthoangelol I and all contaminated consumables (pipette tips, tubes, outer gloves) must be treated as hazardous chemical waste.5[5]. Incineration is the preferred method of disposal for biologically active organic compounds.

References

  • Targetmol Chemicals Inc. "Safety Data Sheet - Xanthoangelol". 5

  • Selleck Biotech. "Xanthoangelol | ≥99%(HPLC) | Selleck | MAO 阻害剤". 3

  • Clearsynth Labs Ltd. "Identification of the substance / mixture and the company / undertaking SECTION 2: Hazards identification Code Statem - Clearsynth".

  • Ferlinahayati et al. "FLAVANONES FROM THE WOOD OF Morus nigra WITH CYTOTOXIC ACTIVITY". ResearchGate. 1

  • Tabata et al. "Xanthoangelol, a Major Chalcone Constituent of Angelica Keiskei, Induces Apoptosis in Neuroblastoma and Leukemia Cells". Biol Pharm Bull.2

  • Wang et al. "Xanthoangelol Prevents Ox-LDL-Induced Endothelial Cell Injury by Activating Nrf2/ARE Signaling". J Cardiovasc Pharmacol.4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.